N1,N4-Bis-Boc-spermidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-9-13-20(12-8-7-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZZMJDEWJRWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447846 | |
| Record name | N1,N4-Bis-Boc-spermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85503-20-4 | |
| Record name | N1,N4-Bis-Boc-spermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N1,N4-Bis-Boc-Spermidine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of N1,N4-Bis-Boc-Spermidine
This compound is a synthetically modified polyamine that serves as a crucial building block in the development of novel therapeutics and research tools. The strategic placement of two tert-butyloxycarbonyl (Boc) protecting groups on the primary and one of the secondary amine functionalities of spermidine (B129725) allows for precise chemical manipulations, making it an invaluable intermediate in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, and common experimental applications.
Core Chemical Properties and Structure
This compound is a derivative of the naturally occurring polyamine spermidine. The Boc groups enhance its stability and solubility in organic solvents, facilitating its use in a variety of chemical reactions. While its appearance can vary from a colorless oil to a white crystalline powder depending on its purity, it is generally stable under standard laboratory conditions.[1][2]
Structural Information
The precise arrangement of the Boc protecting groups on the spermidine backbone is critical for its utility in selective chemical synthesis.
-
IUPAC Name: tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C17H35N3O4 | [1][2][3][4] |
| Molecular Weight | 345.48 g/mol | [1][2][4] |
| CAS Number | 85503-20-4 | [1][2][3][4] |
| Appearance | Colorless oil or white crystalline powder | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Good solubility in acetonitrile | [1] |
| Storage Temperature | -20°C to 4°C | [4][5] |
Stability and Handling: this compound should be stored in a cool, dry place. It is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases, which can lead to the removal of the Boc protecting groups.[1]
Experimental Protocols
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc groups can be selectively removed under acidic conditions to liberate the corresponding amines for further functionalization.
Synthesis of this compound
A general procedure for the Boc-protection of polyamines involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to a solution of spermidine in a suitable solvent system, often in the presence of a base like triethylamine (B128534). The reaction stoichiometry is controlled to favor the formation of the di-protected product.
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Triethylamine
-
Methanol (B129727) and/or Dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve spermidine and triethylamine in a mixture of methanol and DCM.
-
Slowly add a solution of Boc-anhydride in DCM to the spermidine solution with stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Purification and Analysis
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for assessing the purity of this compound.
Typical TLC Conditions:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v)
-
Visualization: Staining with ninhydrin (B49086) solution and heating.
General HPLC Method for Polyamine Analysis: While a specific protocol for this compound is not widely published, general methods for polyamine analysis can be adapted. This often involves pre-column derivatization to introduce a chromophore or fluorophore for UV or fluorescence detection.[6][7]
-
Derivatization: The free amine of this compound can be derivatized using reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV or fluorescence detection at the appropriate wavelength for the chosen derivative.
-
Deprotection of Boc Groups
The Boc groups can be readily removed under acidic conditions to yield the free polyamine for subsequent reactions.
Procedure:
-
Dissolve the this compound in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected spermidine derivative as a salt.
Role in Signaling Pathways and Experimental Workflows
This compound is not known to have direct biological activity. Instead, it is a critical tool for the synthesis of molecules used to study various biological processes, particularly polyamine metabolism and its role in cell signaling.
Polyamine Catabolism
Polyamines like spermidine are critical for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated by a balance of biosynthesis, catabolism, and transport. The polyamine catabolic pathway involves the acetylation of spermidine and spermine (B22157) by spermidine/spermine N1-acetyltransferase (SAT1 or SSAT), followed by oxidation by polyamine oxidase (PAOX).[2] This process is a significant source of reactive oxygen species (ROS), such as hydrogen peroxide, and has been implicated in various physiological and pathological conditions.[4]
This compound can be used to synthesize modified polyamines or bioconjugates to probe the function of enzymes in this pathway or to develop inhibitors with therapeutic potential.
Caption: Polyamine catabolism pathway.
Experimental Workflow in Bioconjugation
The free primary amine on this compound provides a reactive handle for conjugation to other molecules, such as peptides, lipids, or fluorescent dyes. The protected secondary amines can then be deprotected to allow for further modifications, creating complex, multi-functional molecules. This makes it a valuable linker in the development of drug delivery systems and diagnostic agents.
Caption: Bioconjugation workflow using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Polyamine Catabolism in Plants: A Universal Process With Diverse Functions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Induction of spermidine/spermine ... preview & related info | Mendeley [mendeley.com]
- 7. pnas.org [pnas.org]
An In-depth Technical Guide to the Synthesis and Purification of N1,N4-Bis-Boc-spermidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N1,N4-Bis-Boc-spermidine, a critical protected polyamine intermediate in synthetic and medicinal chemistry. This document details the chemical properties, a robust synthesis protocol, and purification methods, supported by quantitative data and characterization.
Introduction
This compound, also known as tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, is a derivative of the naturally occurring polyamine spermidine (B129725).[1][2] The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the N1 and N4 nitrogen atoms allows for selective functionalization of the remaining free primary amine at the N8 position.[1] This feature makes it a valuable building block in the synthesis of complex polyamine analogues, bioconjugates, and pharmacologically active molecules.[2][3] The Boc groups offer stability and can be readily removed under mild acidic conditions, providing a versatile tool for organic synthesis.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 85503-20-4 | [2][5] |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [2][5] |
| Molecular Weight | 345.48 g/mol | [2][5] |
| Appearance | Colorless oil or white crystalline powder | [1][2] |
| Purity | ≥95.0% (TLC) | [5] |
| Storage Temperature | -20°C | [5] |
Synthesis of this compound
The synthesis of this compound involves the selective protection of the primary and secondary amino groups of spermidine. While direct selective protection can be challenging, a common strategy involves the protection of the primary amino groups first, followed by differentiation if necessary. The following protocol is based on established methods for the Boc protection of polyamines.
Experimental Protocol
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Dissolve spermidine (1.0 eq) in anhydrous DMF.
-
Add di-tert-butyl dicarbonate (2.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis Workflow
Caption: Synthesis of this compound.
Purification of this compound
The crude product is purified by flash column chromatography to isolate the desired this compound.
Experimental Protocol
Procedure:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a colorless oil or white solid.
Purification Workflow
Caption: Purification of this compound.
Quantitative Data and Characterization
The following tables summarize the expected yield and spectroscopic data for this compound. Note that the yield for the isomeric N1,N8-Bis(tert-butoxycarbonyl)spermidine is reported as 78%. The yield for the N1,N4-isomer is expected to be in a similar range.
Table 2: Reaction Yield
| Product | Yield | Reference |
| N1,N8-Bis(tert-butoxycarbonyl)spermidine | 78% |
Table 3: Spectroscopic Data for N1,N8-Bis(tert-butoxycarbonyl)spermidine (as a reference)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | 1.20–1.30 (br s, 1H), 1.42 (s, 18H), 1.52 (m, 4H), 1.63 (quint, 2H, J = 7.0 Hz), 2.59 (t, 2H, J = 6.4 Hz), 2.65 (t, 2H, J = 6.4 Hz), 3.11 (q, 2H, J = 5.9 Hz), 3.19 (q, 2H, J = 6.4 Hz), 4.82 (br s, 1H), 5.20 (br s, 1H) |
| ¹³C NMR (CDCl₃) | 26.9, 27.7, 28.4, 29.5, 38.9, 40.3, 47.4, 49.2, 79.0, 156.0, 156.2 |
Note: Specific NMR data for the N1,N4-isomer should be acquired for confirmation of structure.
Conclusion
This technical guide outlines a reliable and straightforward methodology for the synthesis and purification of this compound. The provided protocols and data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this important building block in the development of novel compounds and therapeutic agents. The selective protection strategy allows for precise chemical modifications, opening avenues for the exploration of polyamine-based structures in various scientific disciplines.
References
N1,N4-Bis-Boc-spermidine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 85503-20-4
This in-depth technical guide provides a comprehensive overview of N1,N4-Bis-Boc-spermidine, a versatile synthetic building block crucial for advancements in biochemical research, drug discovery, and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and relevant experimental protocols.
Core Compound Information
This compound is a derivative of the naturally occurring polyamine spermidine (B129725). The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the primary (N1) and secondary (N4) amine functionalities enhances its stability and solubility in organic solvents. This protection allows for selective chemical modifications at the unprotected primary amine (N8), making it an invaluable intermediate in multi-step organic synthesis.[1][2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some physical properties like melting and boiling points are not consistently reported across commercial suppliers, the provided data is based on available chemical literature and databases.
| Property | Value | Source(s) |
| CAS Number | 85503-20-4 | [2][][4] |
| Molecular Formula | C₁₇H₃₅N₃O₄ | [1][4] |
| Molecular Weight | 345.48 g/mol | [1][4] |
| Appearance | Colorless oil or white crystalline powder | [1][] |
| Purity | ≥95% (TLC), ≥97% (TLC) | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758), chloroform, and ethyl acetate (B1210297). | |
| Storage Conditions | Store at -20°C to 8°C in a dry, well-ventilated place. | [1] |
Spectral Data
Detailed spectral data is crucial for the verification of the compound's identity and purity. While specific spectra are often proprietary to suppliers, the expected spectral characteristics are outlined below.
| Spectral Data Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the Boc protecting groups (singlet, ~1.4 ppm), methylene (B1212753) protons of the spermidine backbone (multiplets, ~1.5-3.3 ppm), and NH protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc groups (~156 ppm), the quaternary carbons of the Boc groups (~79 ppm), and the various methylene carbons of the spermidine chain. |
| Mass Spectrometry (MS) | A molecular ion peak (M+H)⁺ consistent with the molecular weight (346.27 m/z). |
Key Applications in Research and Development
The unique structural features of this compound make it a versatile tool in several scientific domains.
Bioconjugation and Linker Chemistry
With a free primary amine, this compound serves as an excellent linker for the conjugation of various molecules.[1][2] The terminal amine can be readily functionalized to attach biomolecules such as peptides, proteins, antibodies, or fluorescent dyes. The Boc protecting groups can be subsequently removed under acidic conditions to expose the other two amines for further conjugation, enabling the creation of complex, multi-functional constructs.[5][6]
Polyamine Research
Polyamines like spermidine are essential for numerous cellular processes, including cell growth, differentiation, and apoptosis. This compound is a key intermediate in the synthesis of various polyamine analogues and derivatives.[1] These synthetic analogues are instrumental in elucidating the specific roles of polyamines in biological pathways and for developing therapeutic agents that target polyamine metabolism, which is often dysregulated in diseases like cancer.
Drug Development and Delivery
In drug development, this compound is utilized in the synthesis of novel pharmaceutical agents.[1] Its spermidine backbone can be incorporated into drug candidates to enhance their cellular uptake or to target specific biological pathways. Furthermore, its properties as a linker are exploited in the construction of drug delivery systems, such as antibody-drug conjugates (ADCs) and gene delivery vectors, to improve the targeted delivery and efficacy of therapeutic payloads.[2]
Solid-Phase Synthesis
The free primary amine of this compound allows for its attachment to a solid support, making it a valuable building block in solid-phase organic synthesis (SPOS).[][7][8] This approach is particularly useful for the synthesis of combinatorial libraries of polyamine derivatives for high-throughput screening and drug discovery.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis of this compound and its application in bioconjugation and solid-phase synthesis. These protocols are intended as a starting point and may require optimization based on the specific reagents and substrates used.
Plausible Synthesis of this compound
This protocol is adapted from the synthesis of the related N1,N8-isomer and represents a viable method for the preparation of this compound.
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for chromatography
Procedure:
-
Dissolve spermidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2 equivalents) in DCM to the cooled spermidine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a colorless oil or white solid.
General Protocol for Bioconjugation
This protocol outlines the conjugation of a carboxylate-containing molecule (e.g., a fluorescent dye or a drug) to the free primary amine of this compound using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Carboxylate-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylate-containing molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add a base such as TEA or DIPEA (2 equivalents).
-
Add the solution of this compound to the activated ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final conjugate by reverse-phase HPLC.
General Protocol for Solid-Phase Synthesis
This protocol describes the immobilization of this compound onto a solid support and subsequent modification.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin (or other suitable resin)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol
-
Reagents for subsequent synthetic steps (e.g., protected amino acids, coupling reagents)
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM in a solid-phase synthesis vessel.
-
Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DCM.
-
To cap any unreacted sites, treat the resin with a solution of DCM/methanol/DIPEA (e.g., 80:15:5) for 30 minutes.
-
Wash the resin again with DCM and dry under vacuum. The resin is now functionalized with this compound and ready for further synthetic modifications on the Boc-protected amines after deprotection.
-
Subsequent synthetic steps will involve Boc deprotection using TFA in DCM, followed by coupling of the desired building blocks.
-
After completion of the synthesis, the final product is cleaved from the resin using a TFA-based cleavage cocktail.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.
Safety and Handling
This compound should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone building block for chemical and biological research. Its unique combination of a reactive primary amine and two protected amines offers a versatile platform for the synthesis of complex molecules with applications spanning from fundamental biological studies to the development of next-generation therapeutics and drug delivery systems. The methodologies and data presented in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 4. This compound | C17H35N3O4 | CID 10904092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N1,N5-Bis-Boc-spermidine, 68076-39-1 | BroadPharm [broadpharm.com]
- 7. Synthesis of Spermidine using Solidphase Synthetic Strategy – Oriental Journal of Chemistry [orientjchem.org]
- 8. scielo.br [scielo.br]
N1,N4-Bis-Boc-Spermidine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, experimental applications, and role in cellular signaling of N1,N4-Bis-Boc-spermidine, a key intermediate in polyamine research and therapeutic development.
Core Physicochemical and Structural Data
This compound is a synthetically modified derivative of the naturally occurring polyamine spermidine (B129725). The introduction of two tert-butoxycarbonyl (Boc) protecting groups at the N1 and N4 positions enhances its stability and solubility in organic solvents, making it a versatile tool for chemical synthesis.[1][2] This strategic protection allows for selective functionalization of the remaining free amine at the N8 position, facilitating the development of a wide array of polyamine analogs and conjugates.
| Property | Value | Source |
| Molecular Formula | C17H35N3O4 | [1][2][3][4][5] |
| Molecular Weight | 345.48 g/mol | [2][3][4][5] |
| IUPAC Name | tert-butyl N-(4-aminobutyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [1][4] |
| CAS Number | 85503-20-4 | [1][2][3][5] |
| Appearance | Colorless oil or white crystalline powder | [2][4] |
| Solubility | Soluble in organic solvents such as acetonitrile. | [4] |
Applications in Research and Drug Development
The unique structural characteristics of this compound make it a valuable asset in several areas of scientific investigation and pharmaceutical development:
-
Peptide Synthesis and Medicinal Chemistry: As a protected polyamine, it serves as a crucial building block in solid-phase peptide synthesis for the incorporation of polyamine moieties into peptides and other macromolecules.[4] This allows for the investigation of polyamine-mediated cellular processes and the development of novel bioactive molecules.
-
Bioconjugation and Linker Chemistry: The free primary amine allows for its use as a versatile linker in bioconjugation reactions.[2] It can be coupled to various molecules, including proteins, antibodies, and fluorescent dyes, to create targeted drug delivery systems or diagnostic tools.
-
Polyamine Research: The ability to selectively modify the spermidine backbone enables researchers to synthesize a variety of polyamine derivatives. These derivatives are instrumental in studying the diverse roles of polyamines in cellular functions such as cell growth, differentiation, and apoptosis, with implications for cancer and neurobiology.[2]
-
Gene Delivery Systems: this compound is utilized in the construction of advanced gene delivery vectors, where the polyamine structure aids in the complexation and delivery of genetic material into cells for gene therapy applications.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in common laboratory procedures. Researchers should optimize these protocols based on their specific substrates and desired outcomes.
Boc-Deprotection Protocol
This protocol describes the removal of the Boc protecting groups to yield spermidine or a mono-Boc-protected intermediate.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add an excess of TFA to the solution (e.g., a 25-50% solution of TFA in DCM).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, the resulting TFA salt can be neutralized. Dissolve the residue in DCM and add DIEA dropwise until the solution is basic.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Conjugation to an NHS-Ester Activated Molecule
This protocol outlines the conjugation of the free primary amine of this compound to a molecule activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester activated molecule (e.g., a fluorescent dye or biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or DIEA
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography or HPLC)
Procedure:
-
Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.
-
In a separate vial, dissolve this compound in the same solvent.
-
Add a slight molar excess of this compound to the NHS-ester solution.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIEA to the reaction mixture to scavenge the released NHS.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours but may be left overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under vacuum.
-
Purify the resulting conjugate using an appropriate method, such as silica gel chromatography or HPLC, to remove unreacted starting materials and byproducts.
Role in Cellular Signaling: Induction of Autophagy
Spermidine, the parent molecule of this compound, is a known inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. One of the key signaling pathways through which spermidine exerts this effect is by modulating the activity of the mTOR (mammalian target of rapamycin) signaling pathway. The use of spermidine derivatives, synthesized from precursors like this compound, is crucial for dissecting the molecular mechanisms of this process.
Caption: Spermidine induces autophagy by inhibiting the mTORC1 signaling pathway.
The diagram above illustrates the simplified signaling cascade. Spermidine inhibits mTORC1, a master regulator of cell growth and metabolism. Inhibition of mTORC1 relieves its suppression of the ULK1 complex, a key initiator of autophagy. The activated ULK1 complex then promotes the activity of the Beclin-1/PI3K class III complex, which is essential for the nucleation of the autophagosomal membrane. This cascade ultimately leads to the conjugation of LC3 to the autophagosome membrane, a hallmark of autophagy activation, and the formation of the autophagosome.
Caption: A generalized workflow for the bioconjugation of this compound.
References
- 1. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermidine boosts autophagy to protect from synapse aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
N1,N4-Bis-Boc-spermidine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N1,N4-Bis-Boc-spermidine, a critical reagent in biochemical research and pharmaceutical development. Due to the limited availability of specific quantitative data in the public domain, this guide focuses on providing a strong theoretical framework, detailed experimental protocols for characterization, and an understanding of the key factors governing the compound's properties.
Core Concepts: Understanding the Role of Boc Protection
This compound is a derivative of the naturally occurring polyamine spermidine (B129725), where the primary amino groups at the N1 and N4 positions are protected by tert-butoxycarbonyl (Boc) groups. This chemical modification is crucial as it enhances the compound's stability and modulates its solubility, making it a versatile tool for various synthetic applications.[1] The Boc protecting groups are known to be stable under most nucleophilic and basic conditions, yet they can be readily cleaved under acidic conditions, allowing for the controlled release of spermidine or further functionalization.[2][3]
Solubility Profile
The introduction of the two bulky and nonpolar Boc groups significantly alters the solubility profile of the spermidine backbone. While spermidine itself is soluble in water, this compound exhibits increased solubility in organic solvents.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Moderate |
| Polar Aprotic Solvents | Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High[] |
| Nonpolar Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Good to High |
| Hydrocarbon Solvents | Hexanes, Toluene | Low |
Note: This table is based on the general principles of solubility for Boc-protected amines and available anecdotal evidence. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. The Boc groups offer considerable protection to the amine functionalities.
Factors Influencing Stability:
-
pH: The carbamate (B1207046) linkage of the Boc group is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the acid strength and temperature. The compound is generally stable in neutral and basic aqueous solutions.
-
Temperature: Elevated temperatures can promote the thermal degradation of this compound. Thermal deprotection of Boc groups can occur at high temperatures, even in the absence of acid.[5]
-
Light: While not extensively reported for this specific molecule, prolonged exposure to high-energy light (e.g., UV) could potentially lead to degradation. Photostability studies are recommended for applications where light exposure is a concern.
Qualitative Stability Data
| Condition | Expected Stability of this compound |
| Acidic pH (e.g., pH < 4) | Low (cleavage of Boc groups) |
| Neutral pH (e.g., pH 6-8) | High |
| Basic pH (e.g., pH > 9) | High (stable to most bases) |
| Elevated Temperature (> 80 °C) | Moderate to Low (potential for thermal degradation) |
| Room Temperature (in dark) | High |
| Exposure to Light | Potentially Moderate (requires experimental validation) |
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is the preferred approach to assess the stability of this compound and to identify and quantify any degradation products.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
High-purity water, methanol, acetonitrile
-
Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Method Development:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., mono-Boc-spermidine, spermidine). A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the compound in acidic solutions (e.g., 0.1 M HCl) at various temperatures (e.g., 40 °C, 60 °C) for different time points.
-
Base Hydrolysis: Incubate the compound in basic solutions (e.g., 0.1 M NaOH) under similar conditions.
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and solutions to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time intervals, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Determine the degradation kinetics and calculate the shelf-life under different conditions.
-
Workflow for Stability Assessment
Caption: Workflow for the experimental assessment of stability.
Role in Polyamine Metabolism and Signaling
This compound serves as a protected precursor to spermidine, a key molecule in polyamine metabolism. Polyamines are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport.
The catabolism of spermidine and spermine (B22157) is primarily regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT acetylates spermidine and spermine, which are then either excreted from the cell or oxidized by polyamine oxidase (PAO). By using this compound, researchers can bypass the initial steps of polyamine biosynthesis and introduce a protected form of spermidine into cellular systems to study its downstream effects upon deprotection.
Polyamine Metabolic Pathway
Caption: Overview of the polyamine metabolic pathway and the role of this compound.
Conclusion
This compound is an indispensable tool in the study of polyamine biology and for the synthesis of complex molecules. While specific quantitative data on its solubility and stability are not widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to thoroughly characterize these properties. A comprehensive understanding of its solubility and stability is paramount for its effective use in research and development, ensuring the reliability and reproducibility of experimental outcomes.
References
N1,N4-Bis-Boc-Spermidine: A Linchpin in Polyamine Research and Drug Discovery
An In-depth Technical Guide on its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyamines, such as spermidine (B129725), are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, making the polyamine pathway an attractive target for therapeutic intervention. N1,N4-Bis-Boc-spermidine has emerged as a critical tool in this field, not for its direct biological activity, but as a versatile precursor for the synthesis of a wide array of sophisticated molecular probes and potential drug candidates. The strategic placement of tert-butoxycarbonyl (Boc) protecting groups on the N1 and N4 positions of the spermidine backbone allows for precise chemical modifications, enabling researchers to dissect the intricate roles of polyamines in cellular function and to design novel therapeutic agents with enhanced specificity and efficacy. This technical guide elucidates the core utility of this compound in polyamine research, detailing its application in the synthesis of bioactive analogs, the mechanism of action of these derivatives, and the experimental methodologies underpinning their evaluation.
The Strategic Importance of this compound in Chemical Synthesis
The primary "mechanism of action" of this compound is that of a protected building block, facilitating the regioselective synthesis of complex polyamine derivatives. The Boc groups are stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, providing a free amine for subsequent functionalization.[1] This allows for the controlled, stepwise introduction of various moieties, such as alkyl chains, acyl groups, fluorophores, and pharmacologically active groups, onto the spermidine scaffold.
A common synthetic strategy involves the use of this compound in solid-phase synthesis.[2][3] This methodology allows for the efficient construction of polyamine analogs through iterative steps of deprotection and coupling, with the growing molecule attached to an insoluble resin. This simplifies purification, as excess reagents and byproducts can be washed away, leading to high-purity products.
Applications in Elucidating Polyamine Biology
The ability to synthesize custom-designed spermidine analogs using this compound has been instrumental in advancing our understanding of polyamine biology.
Fluorescent Probes for Visualizing Polyamine Transport
A key application is the synthesis of fluorescently labeled polyamines. By attaching a fluorophore to the spermidine backbone, researchers can visualize and quantify polyamine uptake into living cells.[4] These probes are invaluable for studying the kinetics and regulation of the polyamine transport system (PTS), which is often upregulated in cancer cells to meet their high demand for polyamines.
This compound in the Development of Anticancer Agents
The dysregulation of polyamine metabolism in cancer has spurred the development of polyamine analogs as potential chemotherapeutics. This compound serves as a key starting material for the synthesis of these analogs, which can exert their anticancer effects through various mechanisms.
Induction of Spermidine/Spermine N1-Acetyltransferase (SSAT)
One of the most promising strategies in polyamine-targeted cancer therapy is the induction of spermidine/spermine N1-acetyltransferase (SSAT). SSAT is a key catabolic enzyme that acetylates spermidine and spermine, marking them for export or degradation.[5] The induction of SSAT leads to the depletion of intracellular polyamine pools, which in turn inhibits cell proliferation and can induce apoptosis.[6]
Several potent SSAT inducers have been synthesized from protected spermidine precursors. For instance, N1,N11-diethylnorspermine (DENSPM), a well-studied polyamine analog, is a powerful inducer of SSAT.[6] The synthesis of such analogs often involves the alkylation of the terminal amino groups of a protected polyamine backbone.
Inhibition of Polyamine Transport
Another therapeutic strategy is to block the uptake of polyamines from the extracellular environment by inhibiting the PTS.[7] Novel polyamine transport inhibitors (PTIs) have been designed and synthesized, often featuring modified polyamine backbones. These compounds compete with natural polyamines for binding to the transporter proteins, thereby preventing their entry into the cell. This approach is particularly effective when combined with inhibitors of polyamine biosynthesis, creating a two-pronged attack on polyamine availability.[8]
Direct Cytotoxic Effects
Some spermidine analogs synthesized from this compound exhibit direct cytotoxic effects on cancer cells. For example, acylspermidine derivatives have been shown to induce apoptosis in various cancer cell lines.[9] The exact mechanisms can vary but often involve the induction of oxidative stress and the activation of apoptotic signaling cascades. Aziridinyl analogs of spermidine have also demonstrated potent cytotoxic activity.[10][11]
Quantitative Data on the Biological Activity of Spermidine Derivatives
The following tables summarize the cytotoxic and polyamine transport inhibitory activities of various spermidine derivatives, many of which are synthesized using strategies involving protected precursors like this compound.
Table 1: Cytotoxic Activity of Spermidine Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N1-Aziridinylspermidine | L1210 (murine leukemia) | 0.15 | [10] |
| N1-Aziridinylspermidine | HL60 (human leukemia) | 0.11 | [10] |
| N8-Aziridinylspermidine | L1210 (murine leukemia) | 0.31 | [10] |
| N8-Aziridinylspermidine | HL60 (human leukemia) | 0.30 | [10] |
| Acylspermidine Derivative (Compound 7) | MCF-7 (breast cancer) | Not specified, but significant viability reduction | [9] |
| Acylspermidine Derivative (Compound 8) | Jurkat (T-lymphoblastic leukemia) | Not specified, but significant viability reduction | [9] |
| Bis-naphthalimido spermidine | Adenocarcinoma cells | 0.15 - 1.64 | [12] |
Table 2: Polyamine Transport Inhibition by Spermidine Analogs
| Inhibitor | Cell Line | Target Polyamine | Ki (µM) | Reference |
| Lasso 6 (triazacyclononane-based) | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 3.3 ± 0.4 | [8] |
| Lasso 7 (triazacyclododecane-based) | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 3.7 ± 0.1 | [8] |
| Trimer44NMe | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 2.6 ± 0.3 | [8] |
| AMXT1501 | L3.6pl (pancreatic ductal adenocarcinoma) | 3H-Spermidine | 2.5 ± 0.1 | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. Below are representative methodologies for key experimental procedures.
General Procedure for Solid-Phase Synthesis of N-Substituted Spermidine Analogs
This protocol is a generalized representation based on methodologies described in the literature.[2]
-
Resin Preparation: Swell a suitable solid support (e.g., Merrifield resin) in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Attachment of Protected Spermidine: Couple this compound to the resin via its free secondary amine. This can be achieved through various linker strategies.
-
Selective Deprotection: Remove one of the Boc protecting groups using a mild acidic solution (e.g., trifluoroacetic acid in DCM) to expose a primary amine.
-
Coupling of the Desired Moiety: React the free primary amine with the desired building block (e.g., an activated carboxylic acid, an alkyl halide).
-
Second Deprotection (if necessary): Remove the second Boc group under acidic conditions.
-
Second Coupling (if necessary): Introduce a second functional group at the other terminus.
-
Cleavage from Resin: Cleave the final compound from the solid support using a strong acid (e.g., hydrofluoric acid or trifluoromethanesulfonic acid).
-
Purification: Purify the crude product using techniques such as high-performance liquid chromatography (HPLC).
Fluorescent Polyamine Uptake Assay via Flow Cytometry
This protocol is adapted from publicly available methods.[13][14]
-
Cell Culture: Seed the cells of interest in a multi-well plate and grow to a desired confluency (e.g., 70-80%).
-
Incubation with Fluorescent Probe: Prepare a working solution of the fluorescently labeled spermidine analog in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a defined period (e.g., 30 minutes to 2 hours) at 37°C and 5% CO2, protected from light.
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove excess fluorescent probe. Detach the cells using a non-enzymatic cell dissociation solution (e.g., Versene) or trypsin.
-
Sample Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% bovine serum albumin).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore. Record the mean fluorescence intensity of a sufficient number of cells (e.g., 10,000 live events).
-
Data Analysis: Quantify the uptake of the fluorescent probe by comparing the mean fluorescence intensity of treated cells to that of control (untreated) cells.
SSAT Enzyme Activity Assay
This protocol is a generalized method based on described assays.[1][15][16]
-
Cell Lysis: Treat cells with the polyamine analog of interest for a specified time. Harvest the cells and lyse them in a suitable buffer to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Enzyme Reaction: In a reaction mixture, combine a specific amount of cell lysate with a buffer containing acetyl-CoA and a substrate for SSAT (spermidine or spermine, often radiolabeled).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Separation of Product: Separate the acetylated product from the unreacted substrate. This can be achieved using methods like ion-exchange chromatography or precipitation.
-
Quantification: Quantify the amount of acetylated product formed. If a radiolabeled substrate was used, this can be done using a scintillation counter.
-
Calculation of Activity: Express the SSAT activity as the amount of product formed per unit of time per milligram of protein.
Conclusion
This compound is an indispensable tool in the field of polyamine research and drug development. Its utility as a protected precursor enables the rational design and synthesis of a diverse range of polyamine analogs with tailored properties. These synthetic derivatives have proven invaluable for dissecting the complex roles of polyamines in cellular physiology and pathology. Furthermore, they represent a promising class of therapeutic agents, particularly in oncology, with demonstrated efficacy in modulating key targets within the polyamine metabolic pathway. The continued application of this compound in innovative synthetic strategies will undoubtedly lead to a deeper understanding of polyamine biology and the development of novel, targeted therapies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, screening and pro-apoptotic activity of novel acyl spermidine derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of N1- and N8-aziridinyl analogs of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular pharmacology of N1- and N8-aziridinyl analogues of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescently labeled polyamine uptake (via Flow Cytometry) protocol v1 [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Induction of spermidine/spermine N1-acetyltransferase (SSAT) by aspirin in Caco-2 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
N1,N4-Bis-Boc-Spermidine: A Versatile Scaffold for Innovations in Drug Development, Bioconjugation, and Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N4-Bis-Boc-spermidine is a strategically protected derivative of the natural polyamine spermidine (B129725), serving as a critical and versatile building block in synthetic chemistry and the life sciences. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the primary amino groups (N1 and N4) allows for selective modification of the secondary amino group (N8), enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in drug discovery, bioconjugation, and the development of research tools.
Polyamines like spermidine play essential roles in numerous cellular processes, including cell growth, differentiation, and apoptosis.[1] Consequently, synthetic polyamine analogues are of significant interest for therapeutic and diagnostic applications. The unique structural features of this compound make it an ideal starting material for creating these analogues with tailored properties.
Core Applications of this compound
The primary utility of this compound lies in its ability to serve as a linker or scaffold for the synthesis of more complex molecules. The Boc protecting groups can be removed under acidic conditions, revealing the primary amines for further functionalization. This allows for a modular approach to the synthesis of polyamine conjugates.
Drug Development and Cancer Therapy
The dysregulation of polyamine metabolism is a hallmark of cancer, making polyamine analogues promising candidates for anticancer drug development. This compound is a key intermediate in the synthesis of various polyamine-based anticancer agents.
Experimental Workflow for Synthesis of Polyamine-Based Therapeutics
Caption: Synthetic route for polyamine therapeutics.
Bioconjugation and Linker Chemistry
The unique trifunctional nature of spermidine, made accessible by the bis-Boc protection strategy, makes it an excellent linker for bioconjugation.[3] It can be used to connect biomolecules such as proteins, peptides, and nucleic acids to other molecules, including fluorescent dyes, radiolabels, or drug payloads.
Logical Relationship in Bioconjugation
Caption: Role as a trifunctional linker.
Development of Fluorescent Probes
Fluorescently labeled polyamines are invaluable tools for studying polyamine uptake and localization in cells. This compound provides a convenient starting point for the synthesis of such probes. The free secondary amine can be reacted with a fluorophore, followed by deprotection of the primary amines. Researchers have reported the synthesis of fluorescently labeled products using this compound, noting good solubility in acetonitrile (B52724) and high yields.[]
Experimental Workflow for Fluorescent Probe Synthesis
Caption: Synthesis of fluorescent polyamine probes.
Gene Delivery Systems
The cationic nature of polyamines at physiological pH allows them to interact with negatively charged nucleic acids, making them suitable for gene delivery applications.[3] this compound can be incorporated into more complex structures, such as lipopolyamines or nanoparticles, to facilitate the condensation of DNA or siRNA and their delivery into cells.
Quantitative Data Summary
While detailed quantitative data directly pertaining to this compound applications is limited in the initial search results, the following table summarizes relevant data for related polyamine derivatives to provide context for their potential efficacy.
| Compound Class | Cell Line | Parameter | Value | Reference |
| N-substituted benzimidazole (B57391) | HCT116 | IC50 | ≈ 0.6 µM | [2] |
| N-substituted benzimidazole | H460 | IC50 | ≈ 0.4 µM | [2] |
| Unsubstituted benzimidazole | - | IC50 | ≈ 3.78 mM | [2] |
| Polyamine Transport Inhibitor | L3.6pl | Ki (Spermidine uptake) | Similar to known PTIs | [1] |
Key Experimental Protocols
Detailed experimental protocols require access to full-text research articles. However, based on the available information, general methodologies can be outlined.
General Procedure for N8-Alkylation of this compound
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine) to the solution.
-
Addition of Alkylating Agent: Slowly add the desired alkylating agent (e.g., an alkyl halide or mesylate) at room temperature or below.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected polyamine derivative in a suitable solvent (e.g., dichloromethane or methanol).
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Reaction: Stir the reaction at room temperature until deprotection is complete, as monitored by TLC or LC-MS.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Isolation: The deprotected polyamine is typically obtained as a salt and can be used directly or further purified.
Conclusion and Future Outlook
This compound is a cornerstone molecule for the synthesis of functionalized polyamines. Its applications span from the development of novel anticancer therapeutics and gene delivery vectors to the creation of sophisticated molecular probes for basic research. While this guide provides an overview of its utility, the full potential of this versatile building block continues to be explored. Future research will likely focus on its incorporation into more complex drug delivery systems, such as targeted nanoparticles and antibody-drug conjugates, as well as the development of new polyamine-based diagnostics. The continued availability of detailed synthetic protocols and quantitative biological data in published literature will be crucial for advancing these exciting areas of research.
References
An In-depth Technical Guide to the Spectroscopic Data of N1,N4-Bis-Boc-spermidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N1,N4-Bis-Boc-spermidine, a key intermediate in the synthesis of polyamine analogs and other bioactive molecules.[][2] Due to the absence of a complete, publicly available dataset, this guide presents expected spectroscopic values derived from the analysis of its chemical structure and comparison with closely related, well-characterized analogs.
Chemical Structure and Properties
This compound is a derivative of the naturally occurring polyamine spermidine (B129725), where the primary amine at the N1 position and the secondary amine at the N4 position are protected by tert-butoxycarbonyl (Boc) groups. This selective protection allows for further chemical modifications at the terminal primary amine (N8).
-
Appearance: White crystalline powder or colorless oil.[]
-
Synonyms: N1,N4-Di-(tert-butoxycarbonyl)spermidine, 1,5-Di-Boc-1,5,10-triazadecane.[3]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known spectral data of the isomeric N1,N8-Bis-Boc-spermidine and general principles of NMR, IR, and MS for Boc-protected amines.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.10 - 3.30 | m | 6H | -CH₂-N(Boc)- |
| ~2.70 | t | 2H | -CH₂-NH₂ |
| ~1.65 - 1.80 | m | 4H | -CH₂-CH₂ -CH₂- (central part) |
| ~1.45 - 1.55 | m | 2H | -CH₂-CH₂ -CH₂-N(Boc)- |
| 1.44 | s | 18H | -C(CH₃)₃ (Boc groups) |
| ~1.30 (broad) | s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (Boc carbonyl) |
| ~79.0 | -C (CH₃)₃ (Boc quaternary) |
| ~47-49 | -C H₂-N(Boc)- |
| ~40-42 | -C H₂-NH₂ |
| ~38-40 | N(Boc)-C H₂-CH₂- |
| ~28.4 | -C(C H₃)₃ (Boc methyls) |
| ~26-30 | -CH₂-C H₂-CH₂- (alkyl chain) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretch (primary amine) |
| ~2970, 2930, 2870 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1450, 1365 | Medium | C-H bend (gem-dimethyl of Boc) |
| ~1170 | Strong | C-O stretch (Boc) and C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 346.2706 | [M+H]⁺ |
| 368.2525 | [M+Na]⁺ |
| 290.2178 | [M-C₄H₉]⁺ |
| 246.1865 | [M-Boc+H]⁺ |
| 190.1338 | [M-2Boc+H]⁺ |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis and characterization of this compound, based on established methods for the selective protection of polyamines.
3.1 Synthesis of this compound
This procedure is adapted from general methods for the selective acylation of polyamines.
-
Preparation of N1,N8-dibenzyloxycarbonyl-spermidine: Spermidine is first exhaustively protected with a benzyloxycarbonyl (Z) group.
-
Selective Boc Protection: The resulting per-Z-protected spermidine is then treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base such as triethylamine (B128534) or diisopropylethylamine in a suitable solvent like dichloromethane (B109758) or acetonitrile. This step selectively introduces Boc groups on the primary amino functions.
-
Deprotection of Z groups: The benzyloxycarbonyl groups are then selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield N1,N8-di-Boc-spermidine.
-
Mitsunobu or Alkylation Reaction: To obtain the N1,N4 isomer, a multi-step synthesis is typically required, often involving the protection of one primary amine, followed by protection of the secondary amine, and subsequent manipulation of the protecting groups. A common strategy involves starting with a differentially protected precursor like N1-Boc-N8-Z-spermidine.
3.2 Purification
The crude product is typically purified by column chromatography on silica (B1680970) gel, using a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexane as the eluent.
3.3 Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl or KBr plate.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Workflow and Signaling Pathway Diagrams
Diagram 1: Synthesis Workflow for this compound
Caption: A generalized multi-step synthetic route to this compound.
Diagram 2: Logical Relationship of Spectroscopic Analysis
Caption: The role of different spectroscopic techniques in characterizing the compound.
References
The Strategic Role of Boc Protecting Groups in the Synthesis of Spermidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate and selective chemical modification of polyamines like spermidine (B129725) is a cornerstone of numerous research and development endeavors, particularly in the realms of drug discovery and molecular biology. Spermidine, a ubiquitous polyamine essential for cellular growth and proliferation, possesses a unique structure with two primary and one secondary amine groups. This trifunctional nature presents a significant synthetic challenge: how to selectively modify one amine in the presence of the others. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool in addressing this challenge, enabling the precise and strategic synthesis of complex spermidine derivatives. This technical guide delves into the core principles, experimental methodologies, and applications of Boc protecting groups in the context of spermidine chemistry.
Core Principles of Boc Protection in Polyamine Chemistry
The utility of the Boc group stems from its unique chemical properties. It is introduced to an amine group to form a carbamate, which is stable under a wide range of chemical conditions, particularly basic and nucleophilic environments.[1] This stability allows for subsequent chemical transformations to be carried out on other parts of the spermidine molecule without affecting the protected amine. Crucially, the Boc group is readily cleaved under acidic conditions, regenerating the free amine.[2][3] This acid lability is the key to its utility, providing a reliable method for deprotection when desired.
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride.[1][2] The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).[2][4]
A pivotal concept in the synthesis of complex spermidine derivatives is orthogonal protection .[5][6] This strategy involves using multiple protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others.[6] For instance, the primary amines of spermidine can be protected with Boc groups (acid-labile), while the secondary amine is protected with a benzyloxycarbonyl (Cbz) group, which is stable to acid but can be removed by catalytic hydrogenolysis.[7][8] This allows for the sequential deprotection and functionalization of each amine group, providing precise control over the final molecular architecture.
Experimental Protocols
The following are generalized protocols for the Boc protection and deprotection of amines, adapted from various sources. Researchers should optimize these conditions for their specific spermidine derivatives.
Protocol 1: Selective Boc Protection of Primary Amines in Spermidine
This protocol is based on the chemoselective acylation of primary amines over secondary amines using alkyl phenyl carbonates, a method noted for its high yields.[9]
Materials:
-
Spermidine
-
tert-Butyl phenyl carbonate
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Phosphate (B84403) buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)
-
Sulfuric acid (2 M)
-
Sodium hydroxide (B78521) (9 M)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve spermidine (1 equivalent) in CH₂Cl₂ or DMF.
-
Add tert-butyl phenyl carbonate (1.1 equivalents per primary amino group).
-
Stir the reaction mixture overnight at room temperature.
-
Pour the mixture into the phosphate buffer.
-
Adjust the pH to 3 with 2 M sulfuric acid.
-
Extract the aqueous phase with CH₂Cl₂.
-
Make the aqueous phase strongly alkaline with 9 M sodium hydroxide.
-
Extract the product with CH₂Cl₂ (3 times).
-
Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N¹,N⁸-di-Boc-spermidine.[9]
Protocol 2: Deprotection of Boc-Protected Spermidine
This protocol utilizes trifluoroacetic acid (TFA) for the efficient cleavage of the Boc group.[2][4]
Materials:
-
Boc-protected spermidine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected spermidine derivative in DCM.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting amine salt can be used directly or neutralized with a base for further reactions.
Quantitative Data
The following tables summarize quantitative data for the synthesis and deprotection of Boc-protected polyamines, providing a comparative overview for experimental design.
Table 1: Synthesis of Boc-Protected Spermidine Derivatives
| Product | Reagents and Conditions | Yield (%) | Reference |
| N⁴-tert-butoxycarbonyl-1,4-butanediamine | 1,4-butanediamine, Boc₂O, TEA, THF, room temp, 6h | 68% | [4] |
| N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | Spermidine, tert-butyl phenyl carbonate, DMF, room temp | 78% | [9] |
| N¹,N⁸-Bis(benzyloxycarbonyl)spermidine | Spermidine, benzyl (B1604629) phenyl carbonate, DMF, room temp | 71% | [9] |
Table 2: Common Deprotection Methods for N-Boc Amines
| Reagents | Conditions | Notes | References |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature, 1-3 hours | Standard, efficient method.[2][4] | [2][4] |
| Hydrochloric acid (HCl) in Dioxane or Ethyl Acetate | Room temperature | Widely used, provides the hydrochloride salt.[3][10] | [3][10] |
| Montmorillonite K10 clay in Dichloroethane | Selectively cleaves aromatic N-Boc groups. | [2] | [2] |
| Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups. | [2] | [2] |
| Thermal Deprotection | 100–120 °C | Can be used in specific cases.[11] | [11] |
| Water (reflux) | Catalyst-free, environmentally friendly. | [12] | [12] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the use of Boc protecting groups with spermidine.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to N1,N4-Bis-Boc-Spermidine: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N1,N4-Bis-Boc-spermidine, a critical reagent in various research and development fields. The document details its commercial suppliers, reported purity levels, and insights into its synthesis and applications, with a focus on its role in bioconjugation and as a linker molecule.
Commercial Suppliers and Purity
This compound is commercially available from several chemical suppliers. The purity of the compound is a critical factor for its successful application in sensitive experimental protocols. The following table summarizes the offerings from prominent vendors. Purity is most commonly reported as determined by Thin-Layer Chromatography (TLC).
| Supplier | Catalog Number | Purity | Form | Storage Temperature |
| Chem-Impex | 240190 | ≥ 97% (TLC)[1] | Colorless oil[1] | 0 - 8 °C[1] |
| Sigma-Aldrich | 726303 | ≥ 95.0% (TLC)[2][3] | Liquid[2][3] | −20°C[2][3] |
| United States Biological | 240190 | ≥ 97% (TLC)[4] | - | 4°C[4] |
| BOC Sciences | - | High-purity available | White crystalline powder[] | - |
Synthesis and Characterization
A common strategy for the selective protection of polyamines involves the use of Boc anhydride (B1165640) ((Boc)₂O) under controlled reaction conditions. The differentiation between the primary (N1, N8) and secondary (N4) amines of spermidine (B129725) is based on their differing nucleophilicity.
Adapted General Synthetic Protocol for Di-Boc Protection of Spermidine (for the N1,N8 isomer):
A synthesis of N1,N8-Bis(tert-butoxycarbonyl)spermidine has been reported which can provide a conceptual basis.[6] In this procedure, spermidine is reacted with di-tert-butyl dicarbonate (B1257347) in a suitable solvent such as DMF.[6]
Purification:
Purification of the desired product is typically achieved through column chromatography on silica (B1680970) gel. The selection of an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) is crucial to separate the desired di-protected product from unreacted starting material and mono-protected intermediates.
Characterization:
The structure and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While specific data for the N1,N4-isomer is not widely published, the data for the N1,N8-isomer provides a reference for the expected chemical shifts of the Boc groups and the spermidine backbone.[6]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A suitable method would involve a C18 column with a gradient elution using acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector.
Key Applications and Experimental Workflows
This compound is a versatile building block, primarily utilized as a linker in bioconjugation and solid-phase synthesis.[1][] The Boc protecting groups allow for the stable incorporation of the spermidine moiety, with the free N8 amine available for further functionalization. The Boc groups can be readily removed under acidic conditions to expose the N1 and N4 amines for subsequent reactions.
Role in Polyamine Metabolism
Spermidine is a key polyamine involved in numerous cellular processes, including cell growth, proliferation, and differentiation. The study of polyamine metabolism is crucial in various disease contexts, particularly in cancer research. This compound serves as a valuable tool for synthesizing modified polyamines to probe their biological functions and to develop inhibitors of polyamine metabolic enzymes.
Below is a simplified diagram of the polyamine metabolic pathway.
Caption: Simplified overview of the polyamine metabolic pathway.
Application as a Linker in Bioconjugation
The free primary amine on this compound allows for its conjugation to various molecules, such as proteins, peptides, or small molecule drugs. The resulting conjugate can then be deprotected to reveal the N1 and N4 amines for further modifications, creating branched structures or for attachment to surfaces.
The following diagram illustrates a general workflow for the bioconjugation of a protein to a small molecule using this compound as a linker.
Caption: General workflow for protein-small molecule bioconjugation.
Conclusion
This compound is a valuable and versatile reagent for researchers in chemistry, biology, and drug development. Its commercial availability with reliable purity makes it an accessible tool for a wide range of applications. While detailed synthetic protocols for the N1,N4-isomer are not as prevalent as for its N1,N8-counterpart, the principles of selective protection are well-established. Its primary utility as a linker in bioconjugation and solid-phase synthesis underscores its importance in the construction of complex and functional biomolecules. Further research into novel applications of this and other selectively protected polyamines is anticipated to continue to drive innovation in various scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. Biological properties of N4- and N1,N8-spermidine derivatives in cultured L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H35N3O4 | CID 10904092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
The Role of N1,N4-Bis-Boc-Spermidine in Advancing Polyamine Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including spermidine (B129725), spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a myriad of fundamental cellular processes. They are critically involved in cell growth, proliferation, differentiation, and apoptosis. The intracellular concentration of polyamines is meticulously regulated through a balance of biosynthesis, catabolism, and transport. Dysregulation of this homeostasis is frequently implicated in various pathological conditions, most notably in cancer, where elevated polyamine levels are often observed to sustain rapid cell division. This makes the polyamine metabolic and transport pathways attractive targets for therapeutic intervention.
N1,N4-Bis-Boc-spermidine is a chemically modified form of the natural polyamine spermidine, where the primary amino groups at the N1 and N4 positions are protected by tert-butoxycarbonyl (Boc) groups. This protection renders the molecule more stable and soluble, making it an invaluable intermediate in synthetic chemistry. While not typically used directly in biological assays, this compound is a crucial tool for researchers. It serves as a versatile building block for the synthesis of a wide range of polyamine derivatives, including fluorescent probes for cellular uptake studies, and conjugates for targeted drug delivery.[][2] The ability to selectively modify the spermidine backbone, once the Boc groups are removed, allows for the creation of novel compounds to probe polyamine function and to develop potential new therapeutic agents.[]
This technical guide provides an in-depth overview of the biological significance of protected polyamines, with a focus on how this compound is utilized to investigate these functions. We will cover its application in studying cellular uptake via the polyamine transport system, its role in synthesizing molecules that modulate cell viability and apoptosis, and the signaling pathways involved. Detailed experimental protocols are provided to facilitate the practical application of these concepts in a research setting.
The Polyamine Transport System and Cellular Uptake
Cancer cells exhibit an increased demand for polyamines to support their high proliferation rates. This demand is met not only by endogenous biosynthesis but also by upregulating the polyamine transport system (PTS) to scavenge extracellular polyamines. This heightened activity of the PTS in malignant cells presents a strategic opportunity for targeted drug delivery. By conjugating cytotoxic agents to polyamine analogs, it is possible to exploit the PTS for selective uptake into cancer cells, thereby increasing therapeutic efficacy and reducing off-target effects.
This compound is instrumental in the synthesis of probes to study the PTS. For instance, it can be used as a precursor to create fluorescently labeled polyamine derivatives.[3] These probes allow for the visualization and quantification of polyamine uptake in live cells, helping to characterize the transport mechanism and to screen for inhibitors.
The mammalian PTS is a complex system involving several protein components. Key players that have been identified include members of the Solute Carrier (SLC) family, such as SLC3A2, SLC7A2, and SLC22A1, as well as P5B-type ATPases like ATP13A2 and ATP13A3, which are involved in the endo-lysosomal transport of polyamines.[4][5][6][7][8][9] Additionally, caveolin-1, a protein involved in endocytosis, has been shown to negatively regulate polyamine uptake.[10][11][12][13]
Below is a diagram illustrating a model of the polyamine transport system.
Modulation of Cell Viability and Apoptosis
Unprotected polyamines like spermidine have a dose-dependent effect on cell fate, capable of either promoting survival or inducing programmed cell death (apoptosis). At physiological concentrations, they are essential for proliferation. However, at higher concentrations, or through the action of their catabolic products, they can induce apoptosis. This dual role makes them and their derivatives subjects of intense study in cancer research.
While direct quantitative data on the effects of this compound on cell viability is not available in the literature, it is a key starting material for creating analogs designed to be cytotoxic. For example, by removing the Boc groups and attaching other functional groups, researchers can synthesize compounds that are more readily taken up by cancer cells and that can trigger apoptotic pathways.
The table below summarizes data on the cellular uptake of a fluorescent polyamine probe synthesized from a Boc-protected precursor, illustrating how such derivatives are used to quantify a key biological process.
| Compound | Cell Line | Assay Type | Measurement | Key Finding |
| BODIPY-labeled Spermidine Analog | MCF-7 (breast cancer) | Flow Cytometry | Mean Fluorescence Intensity | Rapid and high accumulation in cancer cells. |
| BODIPY-labeled Spermidine Analog | MCF-10A (non-tumorigenic) | Flow Cytometry | Mean Fluorescence Intensity | Significantly lower uptake compared to MCF-7 cells. |
This table is a representative summary based on findings from studies on fluorescent polyamine probes.[3]
Induction of Autophagy
Beyond apoptosis, spermidine is a well-known inducer of autophagy, a cellular process of "self-eating" that degrades and recycles damaged organelles and proteins. This process is crucial for cellular homeostasis and has been linked to longevity and protection against age-related diseases. The induction of autophagy by spermidine can also contribute to its anti-cancer effects, as it can lead to the degradation of components essential for tumor cell survival.
The signaling pathway for spermidine-induced autophagy has been elucidated. Spermidine acts as an inhibitor of the acetyltransferase EP300. This inhibition leads to the deacetylation of various autophagy-related proteins, which in turn triggers the autophagic process.
The following diagram outlines the signaling pathway of spermidine-induced autophagy.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Spermidine Probe
This protocol provides a general workflow for the synthesis of a fluorescently labeled spermidine probe using this compound as a starting material. This is a crucial first step for many of the subsequent biological assays.
Methodology:
-
Reaction: Dissolve this compound in a suitable solvent (e.g., DMF or CH2Cl2) with a non-nucleophilic base (e.g., DIEA). Add an NHS-ester activated fluorescent dye (e.g., BODIPY-FL NHS ester) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification of Intermediate: Purify the resulting Boc-protected fluorescent spermidine derivative using column chromatography.
-
Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in CH2Cl2 to remove the Boc protecting groups.
-
Final Purification: Purify the final fluorescent spermidine probe by HPLC to ensure high purity for use in cellular assays.
Protocol 2: Cell Viability Assessment using CCK-8 Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compound (e.g., a synthesized spermidine derivative). Replace the medium in the wells with medium containing the test compound at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 4: Western Blot for Autophagy Markers (LC3B and Beclin-1)
Methodology:
-
Protein Extraction: After treatment with the test compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and Beclin-1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The conversion of LC3-I to LC3-II (a lower molecular weight band) indicates autophagy induction.
Conclusion
This compound is a cornerstone molecule for the chemical biology of polyamines. Its utility as a protected intermediate enables the synthesis of sophisticated molecular tools essential for dissecting the complex roles of polyamines in health and disease. By facilitating the creation of targeted derivatives and fluorescent probes, it empowers researchers to investigate the intricacies of the polyamine transport system, to develop novel anti-cancer strategies, and to explore the therapeutic potential of modulating autophagy. The experimental protocols detailed in this guide provide a framework for leveraging these tools to advance our understanding of polyamine biology and to accelerate the development of new therapeutics.
References
- 2. chemimpex.com [chemimpex.com]
- 3. Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. ATP13A3 is a major component of the enigmatic mammalian polyamine transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. SLC3A2 and SLC7A2 Mediate the Exogenous Putrescine-Induced Adipocyte Differentiation [old-molcells.inforang.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. GSTΠ stimulates caveolin-1-regulated polyamine uptake via actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N1,N4-Bis-Boc-Spermidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine (B129725), a natural polyamine, and its derivatives are of significant interest in drug development and biomedical research due to their involvement in various cellular processes, including cell growth, proliferation, and apoptosis. The conjugation of spermidine to peptides can enhance their therapeutic properties, such as cellular uptake and target specificity. N1,N4-Bis-Boc-spermidine is a key building block for incorporating a spermidine moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting groups on the N1 and N4 primary amines allow for the selective acylation of the secondary amine, followed by the stepwise elongation of the peptide chain.
These application notes provide a detailed protocol for the use of this compound in peptide synthesis, covering its incorporation onto a solid support, peptide elongation, cleavage, and purification.
Data Presentation
The successful synthesis of spermidine-containing peptides relies on optimizing coupling and deprotection steps. Below are tables summarizing expected outcomes for key parameters in the synthesis process.
Table 1: Representative Coupling Efficiency for this compound and Subsequent Amino Acid Additions
| Step | Coupling Reagent | Reaction Time (h) | Solvent | Typical Coupling Efficiency (%) |
| On-resin acylation with this compound | HBTU/HOBt/DIEA | 2 | DMF | >95% |
| Coupling of first amino acid to spermidine moiety | HATU/HOAt/DIEA | 2 | DMF | >98% |
| Subsequent amino acid couplings | HBTU/HOBt/DIEA | 1-2 | DMF | >99% |
Table 2: Expected Yield and Purity of a Model Spermidine-Containing Peptide
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (mg) | Overall Yield (%) | Purity after HPLC (%) |
| Ac-Spermidine(Boc)2-Gly-Phe-Ala-NH2 | 0.1 | 150-200 | 60-75 | >95% |
| H-Spermidine-Gly-Phe-Ala-NH2 | 0.1 | 120-170 | 50-65 | >95% |
Experimental Protocols
The following protocols are based on standard solid-phase peptide synthesis (SPPS) procedures. Researchers should adapt these protocols based on their specific peptide sequence and available instrumentation.
Materials and Reagents
-
This compound
-
Fmoc- or Boc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides) or other suitable resin
-
Coupling reagents: HBTU, HOBt, HATU, HOAt, DIEA
-
Deprotection reagents: 20% piperidine (B6355638) in DMF (for Fmoc), TFA (for Boc)
-
Solvents: DMF, DCM, NMP, Methanol, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
HPLC grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA) for HPLC mobile phase
Protocol 1: On-Resin Acylation with this compound
This protocol describes the coupling of this compound to a resin-bound amino acid.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation of Carboxylic Acid: In a separate vial, dissolve the C-terminal Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and pre-activate for 5 minutes.
-
Coupling to Resin: Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Acylation with a Dicarboxylic Acid Linker (Optional but Recommended): To introduce a spacer, couple a dicarboxylic acid like glutaric anhydride (B1165640). Dissolve glutaric anhydride (5 eq) and DIEA (5 eq) in DMF and add to the resin. Shake for 2 hours.
-
Washing: Wash the resin as in step 3.
-
Activation of the Linker's Carboxyl Group: Activate the free carboxyl group of the linker with HBTU/HOBt/DIEA as in step 4.
-
Coupling of this compound: Dissolve this compound (2 eq) in DMF and add to the activated resin. Shake for 4 hours.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: Peptide Elongation from the Spermidine Moiety
-
Boc Deprotection of Spermidine N8: The Boc groups on N1 and N4 of spermidine are stable to the conditions used for Fmoc removal. The peptide chain is typically elongated from the N8 position after deprotection of a protecting group orthogonal to Boc, if one was used. If no orthogonal protection is present on the N8 amine, the peptide is built from this position.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 eq) using a suitable coupling reagent like HATU (2.9 eq) and HOAt (3 eq) with DIEA (6 eq) in DMF for 2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
-
Final Washing: After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF (5x), DCM (5x), and Methanol (3x).
-
Drying: Dry the resin under vacuum for at least 2 hours.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature. This step will also remove the Boc protecting groups from the spermidine moiety.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifugation and Washing: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for solid-phase synthesis of spermidine-containing peptides.
Signaling Pathway Involvement of Spermidine
Caption: Spermidine's role in key cellular signaling pathways relevant to drug development.
Application Notes and Protocols: N1,N4-Bis-Boc-Spermidine as a Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N1,N4-Bis-Boc-spermidine as a versatile linker in bioconjugation. This document outlines the core principles, detailed experimental protocols, and data interpretation for the synthesis, purification, and characterization of bioconjugates incorporating this polyamine linker.
Introduction to this compound in Bioconjugation
This compound is a derivative of the naturally occurring polyamine spermidine (B129725), featuring tert-butoxycarbonyl (Boc) protecting groups on its primary and secondary amine functionalities.[1] This strategic protection leaves a terminal primary amine available for conjugation, making it an invaluable tool for covalently linking biomolecules, drugs, or imaging agents.[2] The Boc groups can be readily removed under mild acidic conditions, revealing the polyamine backbone which can be advantageous for modulating solubility, cellular uptake, and therapeutic efficacy.[3]
The primary amino group of this compound is reactive towards a variety of functional groups, most commonly activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, allowing for the formation of stable amide bonds.[2] This linker is particularly useful in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized nanoparticles.[4][5]
Key Advantages:
-
Controlled Conjugation: The single free primary amine allows for stoichiometric control over the conjugation reaction.
-
Tunable Properties: The polyamine nature of the spermidine backbone can enhance the hydrophilicity and bioavailability of the conjugate.
-
Versatility: Applicable to a wide range of biomolecules and small molecules.
-
Orthogonal Deprotection: The Boc groups are stable under many reaction conditions and can be removed selectively.
General Experimental Workflow
The overall process for utilizing this compound as a linker involves a multi-step procedure. The following diagram illustrates a typical experimental workflow for conjugating a carboxyl-containing molecule (e.g., a targeting ligand like folic acid or a protein) to a payload, followed by deprotection.
Caption: General workflow for bioconjugation using this compound.
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in a typical bioconjugation workflow using this compound. Actual results may vary depending on the specific molecules and reaction conditions.
Table 1: EDC/NHS Coupling Reaction Parameters and Yields
| Parameter | Condition | Typical Yield (%) | Reference |
| Reactants | Carboxylated Molecule, EDC, NHS, this compound | - | [6] |
| Molar Ratio (Molecule:EDC:NHS) | 1 : 1.5 : 1.2 | 70-90 | [7] |
| Solvent | Anhydrous DMF or DMSO | - | [8] |
| Reaction Time | 4-12 hours | - | [9] |
| Temperature | Room Temperature | - | [9] |
Table 2: Boc Deprotection Parameters and Yields
| Parameter | Condition | Typical Yield (%) | Reference |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95 | [2][10] |
| TFA Concentration | 20-50% (v/v) | - | [11] |
| Reaction Time | 1-2 hours | - | [2] |
| Temperature | 0°C to Room Temperature | - | [2] |
Table 3: Purification and Characterization Parameters
| Technique | Parameter | Typical Outcome | Reference |
| RP-HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | Purity >95% | [12][13] |
| MALDI-TOF MS | α-Cyano-4-hydroxycinnamic acid (CHCA) matrix | Mass confirmation within ±1 Da | [14][15] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Folic Acid-Spermidine Conjugate for Targeted Drug Delivery
This protocol details the synthesis of a folic acid-spermidine conjugate, a key component in creating targeted drug delivery systems for folate receptor-overexpressing cancer cells.[13][16][17]
Materials:
-
Folic Acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Reverse-phase HPLC system
-
MALDI-TOF Mass Spectrometer
Workflow Diagram:
Caption: Synthesis of a Folic Acid-Spermidine Conjugate.
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1 equivalent) in anhydrous DMSO.
-
Add NHS (2 equivalents) and DCC (or EDC, 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours in the dark to activate the γ-carboxyl group of folic acid.[8]
-
-
Conjugation with this compound:
-
To the activated folic acid solution, add a solution of this compound (1.5 equivalents) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
The resulting solution contains the Boc-protected folic acid-spermidine conjugate (FA-Spermidine-(Boc)2).
-
-
Deprotection of Boc Groups:
-
Precipitate the crude Boc-protected conjugate by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
Dissolve the dried product in a solution of 25% TFA in DCM.[2]
-
Stir the solution at room temperature for 2 hours to cleave the Boc protecting groups.[2]
-
Remove the solvent and excess TFA by rotary evaporation.
-
-
Purification and Characterization:
-
Dissolve the crude deprotected conjugate in a minimal amount of water.
-
Purify the FA-Spermidine conjugate by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[13]
-
Collect the fractions containing the pure product and lyophilize.
-
Confirm the identity and purity of the final product by MALDI-TOF mass spectrometry.[4][18]
-
Application in Targeted Nanoparticle Drug Delivery
Spermidine-functionalized nanoparticles can be used for targeted drug delivery to cancer cells that overexpress the polyamine transport system (PTS).[5][19][20]
Logical Relationship Diagram:
Caption: Targeted drug delivery via spermidine-functionalized nanoparticles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation yield | Incomplete activation of carboxyl groups. | Ensure anhydrous reaction conditions. Increase the molar excess of EDC/NHS. Optimize reaction time and temperature. |
| Hydrolysis of NHS-ester. | Perform the conjugation step immediately after activation. | |
| Incomplete Boc deprotection | Insufficient TFA concentration or reaction time. | Increase TFA concentration to 50%. Extend reaction time up to 4 hours. |
| Multiple products observed by HPLC/MS | Side reactions during conjugation. | Purify the activated molecule before adding the spermidine linker. |
| Degradation of the conjugate. | Handle the conjugate at low temperatures and protect from light if sensitive. | |
| Poor recovery after purification | Adsorption of the conjugate to the HPLC column. | Use a different column stationary phase or modify the mobile phase composition. |
| Precipitation of the conjugate. | Ensure the conjugate is fully dissolved before injection. |
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Surface spermidine functionalized PEGylated poly(lactide- co -glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02447A [pubs.rsc.org]
- 6. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. bachem.com [bachem.com]
- 14. Micro-scale strategy to detect spermine and spermidine by MALDI-TOF MS in foods and identification of apoptosis-related proteins by nano-flow UPLC-MS/MS after treatment with spermine and spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application of N1,N4-Bis-Boc-Spermidine in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N1,N4-Bis-Boc-spermidine as a versatile building block in the development of advanced drug delivery systems. The unique chemical properties of this protected polyamine make it an invaluable tool for creating sophisticated carriers for both small-molecule drugs and nucleic acids. Detailed protocols for the synthesis of a polymeric carrier, nanoparticle formulation, characterization, and application in gene silencing are provided below.
Introduction
This compound is a derivative of the naturally occurring polyamine spermidine (B129725), where the primary amine groups at positions N1 and N4 are protected by tert-butoxycarbonyl (Boc) groups.[][2] This protection strategy allows for selective chemical modifications at the secondary amine (N8) and the terminal primary amine (after deprotection), making it a key intermediate in the synthesis of complex drug delivery vehicles.[] The polyamine backbone is of particular interest in drug delivery due to its ability to interact with negatively charged nucleic acids and cell membranes, facilitating cellular uptake.
The applications of this compound in drug delivery are diverse, ranging from its use as a linker molecule to conjugate targeting ligands to nanoparticles, to its incorporation into the backbone of cationic polymers for gene delivery.[2] The Boc protecting groups can be easily removed under acidic conditions, restoring the positive charge of the amine groups, which is crucial for electrostatic interactions with therapeutic payloads like siRNA and for endosomal escape.
Key Applications and Advantages
-
Gene Delivery: Boc-protected spermidine can be polymerized to create cationic polymers, such as poly(β-amino ester)s (PBAEs), which can efficiently condense siRNA into nanoparticles called polyplexes. These polyplexes protect the siRNA from degradation and facilitate its entry into cells. The Boc groups can enhance the efficiency of siRNA delivery and gene silencing.
-
Targeted Drug Delivery: The reactive amine group of spermidine (after deprotection of this compound) can be used to conjugate targeting moieties, such as ligands that bind to receptors overexpressed on cancer cells. This allows for the specific delivery of therapeutic agents to the site of action, reducing off-target effects.
-
Bioconjugation: this compound serves as a versatile linker in bioconjugation processes, enabling the attachment of biomolecules like proteins or antibodies to other molecules or surfaces, thereby enhancing drug delivery systems.[2]
Data Summary
The following tables summarize quantitative data from studies utilizing spermidine-based drug delivery systems.
Table 1: Physicochemical Properties of Spermidine-Modified Nanoparticles
| Nanoparticle Formulation | Drug/Payload | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| SPD–DOX-NPs | Doxorubicin | ~150 | Near neutral | 0.78 | 50.1 | [3] |
| DOX-NPs (control) | Doxorubicin | ~150 | Near neutral | 0.83 | 56.4 | [3] |
| Spd-AKF-PLGA NPs | AKF | 172.5 ± 4.3 | - | - | - | [4] |
Table 2: In Vitro Gene Silencing Efficiency of Spermidine-Based Polyplexes
| Polymer | Cell Line | Target Gene | N/P Ratio | Gene Knockdown Efficiency (%) | Reference |
| P(SpDBAE) | H1299-eGFP | eGFP | 5-10 | ~90 | |
| P(BSpBAE) | - | eGFP | - | 60 |
Experimental Protocols
Protocol 1: Synthesis of a Spermidine-Based Poly(β-amino ester) (PBAE)
This protocol describes the synthesis of a poly(β-amino ester) using a Boc-protected spermine (B22157) monomer, which is analogous to the chemistry that can be applied to this compound for creating drug delivery polymers.
Materials:
-
Tri-Boc-spermine (or a similarly protected spermidine derivative)
-
1,4-butanediol (B3395766) diacrylate
-
Anhydrous Dichloromethane (DCM)
-
n-hexane
-
Trifluoroacetic acid (TFA)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Polymerization:
-
In a round bottom flask, dissolve tri-Boc-spermine (1 equivalent) and 1,4-butanediol diacrylate (1 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at 120°C overnight under an inert atmosphere.
-
After cooling to room temperature, precipitate the resulting polymer by adding the DCM solution dropwise to an excess of n-hexane with vigorous stirring.
-
Collect the precipitate by filtration and dry under vacuum. This yields the Boc-protected polymer, P(BSpBAE).
-
-
Deprotection:
-
Dissolve the P(BSpBAE) in DCM.
-
Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for 2 hours to remove the Boc protecting groups.
-
Remove the solvent and excess TFA using a rotary evaporator.
-
Dissolve the residue in a minimal amount of methanol (B129727) and precipitate in n-hexane.
-
Collect the deprotected polymer (PBAE) by filtration and dry under vacuum.
-
Protocol 2: Formulation and Characterization of siRNA Polyplexes
Materials:
-
Spermidine-based PBAE (from Protocol 1)
-
siRNA stock solution (e.g., 20 µM)
-
Nuclease-free water
-
HEPES buffer (10 mM, pH 5.3)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
SYBR Gold nucleic acid gel stain
Procedure:
-
Polyplex Formation:
-
Calculate the required amount of PBAE based on the desired N/P ratio (molar ratio of polymer amino groups to siRNA phosphate (B84403) groups).
-
Dilute the calculated amount of PBAE in 10 mM HEPES buffer (pH 5.3).
-
In a separate tube, dilute the siRNA to the desired final concentration in the same HEPES buffer.
-
Add the polymer solution to the siRNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 30 minutes to allow for polyplex formation.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the polyplexes using a DLS instrument.
-
siRNA Encapsulation Efficiency:
-
Prepare polyplexes at various N/P ratios.
-
Add SYBR Gold stain to each sample and incubate in the dark for 10 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
The fluorescence of free siRNA is set as 100%. A decrease in fluorescence indicates siRNA encapsulation.
-
-
Protocol 3: In Vitro Gene Silencing Assay
Materials:
-
Cells expressing a reporter gene (e.g., eGFP-expressing H1299 cells)
-
Cell culture medium
-
siRNA targeting the reporter gene
-
Scrambled siRNA (negative control)
-
siRNA-polyplexes (from Protocol 2)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare siRNA-polyplexes with the target siRNA and scrambled siRNA as described in Protocol 2.
-
Add the polyplex solution to the cells in complete cell culture medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis of Gene Knockdown:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Analyze the fluorescence of the reporter protein (e.g., eGFP) in the cell population using a flow cytometer.
-
Compare the fluorescence levels of cells treated with the target siRNA-polyplexes to those treated with the scrambled siRNA-polyplexes to determine the percentage of gene knockdown.
-
Visualizations
Caption: Overall experimental workflow from polymer synthesis to in vitro application.
References
- 2. chemimpex.com [chemimpex.com]
- 3. Surface spermidine functionalized PEGylated poly(lactide- co -glycolide) nanoparticles for tumor-targeted drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02447A [pubs.rsc.org]
- 4. Spermidine-mediated poly(lactic-co-glycolic acid) nanoparticles containing fluorofenidone for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Acyl-Spermidine Derivatives as Anticancer Agents
Introduction
Polyamines, such as spermidine (B129725), are small polycationic molecules essential for cell growth and proliferation.[1][2] Cancer cells exhibit dysregulated polyamine metabolism, making polyamine analogs attractive therapeutic targets.[1][2] This document provides detailed protocols for the synthesis of novel acyl-spermidine derivatives from the versatile building block, N1,N4-Bis-Boc-spermidine. Additionally, it outlines methods for evaluating their anticancer activity, specifically focusing on their pro-apoptotic effects on human cancer cell lines. The protocols and data presented are based on the findings of Razvi et al. (2017), who synthesized a library of twenty-six acyl-spermidine derivatives and identified promising lead compounds with significant anti-proliferative and pro-apoptotic activities.[1][3]
Data Presentation
Table 1: Synthesis of Acyl-Spermidine Derivatives
This table summarizes the synthesis of representative acyl-spermidine derivatives, highlighting the reaction yields for the acylation of this compound and the subsequent deprotection step.
| Compound ID | Acyl Chloride/ Anhydride (B1165640) | Acylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
| 1 | Lauroyl chloride | 85 | 92 | 78.2 |
| 7 | Palmitoyl chloride | 82 | 90 | 73.8 |
| 8 | Stearoyl chloride | 80 | 88 | 70.4 |
Table 2: In Vitro Anticancer Activity of Acyl-Spermidine Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of the lead acyl-spermidine derivatives against human breast cancer (MCF-7) and T-lymphoblastic leukemia (Jurkat) cell lines after 48 hours of treatment.
| Compound ID | MCF-7 IC50 (µM) | Jurkat IC50 (µM) |
| 1 | 15.2 ± 1.1 | 10.5 ± 0.8 |
| 7 | 10.8 ± 0.9 | 7.2 ± 0.6 |
| 8 | 8.5 ± 0.7 | 5.1 ± 0.4 |
Experimental Protocols
Synthesis of N-Acyl-Spermidine Derivatives
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes the synthesis of N-acyl-N1,N4-Bis-Boc-spermidine intermediates.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (B128534) (TEA, 1.2 eq) to the solution and cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to afford the pure N-acyl-N1,N4-Bis-Boc-spermidine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Deprotection of N-Acyl-N1,N4-Bis-Boc-spermidine Derivatives
This protocol outlines the removal of the Boc protecting groups to yield the final acyl-spermidine derivatives.
-
Dissolve the N-acyl-N1,N4-Bis-Boc-spermidine derivative (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (10 mL/mmol).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is completely consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3 x 10 mL) to ensure complete removal of TFA.
-
Dissolve the resulting residue in a minimal amount of methanol (B129727) and precipitate the product by adding diethyl ether.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure acyl-spermidine derivative as its trifluoroacetate (B77799) salt.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Anticancer Activity Assays
Protocol 3: Cell Viability Assay (WST-1 Assay)
This protocol details the determination of the cytotoxic effects of the synthesized acyl-spermidine derivatives on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7 or Jurkat) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the acyl-spermidine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours at 37 °C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Protocol 4: Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
This protocol describes the detection and quantification of apoptosis induced by the acyl-spermidine derivatives using flow cytometry.
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with the acyl-spermidine derivatives at their respective IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of 7-AAD viability staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25 °C) in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative), late apoptosis (Annexin V-positive, 7-AAD-positive), and necrosis.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of acyl-spermidine derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by acyl-spermidine derivatives.
References
- 1. Synthesis, screening and pro-apoptotic activity of novel acyl spermidine derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for N1,N4-Bis-Boc-Spermidine in Gene Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N1,N4-Bis-Boc-spermidine as a key building block for the synthesis of novel cationic lipids for non-viral gene delivery. The protocols outlined below cover the synthesis of a representative spermidine-based cationic lipid, its formulation into liposomes, and subsequent application in in-vitro gene transfection studies.
Introduction
Non-viral gene delivery systems are gaining prominence as a safer alternative to viral vectors. Cationic lipids are a cornerstone of non-viral vectors, capable of complexing with negatively charged nucleic acids to form nanoparticles that can efficiently transfect cells. Polyamines like spermidine (B129725) are particularly attractive headgroups for cationic lipids due to their multiple protonatable amine groups, which facilitate strong binding to nucleic acids and can aid in endosomal escape through the "proton sponge" effect.
This compound is a valuable starting material for the synthesis of such cationic lipids. The tert-butoxycarbonyl (Boc) protecting groups allow for selective modification of the spermidine backbone, enabling the attachment of hydrophobic lipid tails to create an amphiphilic structure essential for liposome (B1194612) formation and gene delivery.
Synthesis of a Spermidine-Based Cationic Lipid
This protocol describes a representative synthesis of a cationic lipid using this compound as the starting material. The synthesis involves the alkylation of the unprotected secondary amine of this compound with a lipid tail, followed by the deprotection of the Boc groups to yield the final cationic lipid.
Materials:
-
This compound
-
1-bromododecane (B92323) (or other long-chain alkyl halide)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Alkylation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add 1-bromododecane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected lipid intermediate.
-
-
Deprotection of Boc Groups:
-
Dissolve the purified Boc-protected lipid intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the final cationic lipid by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of a spermidine-based cationic lipid.
Formulation of Cationic Liposomes
Cationic liposomes are typically formulated by mixing the synthesized cationic lipid with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in membrane fusion and endosomal escape.
Materials:
-
Synthesized spermidine-based cationic lipid
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Sterile, nuclease-free water
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Hydration:
-
Dissolve the synthesized cationic lipid and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a specific volume of sterile, nuclease-free water by vortexing to form a multilamellar vesicle (MLV) suspension.
-
-
Vesicle Size Reduction (Sonication and Extrusion):
-
Subject the MLV suspension to probe sonication on ice or bath sonication to reduce the size of the vesicles.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).
-
Store the resulting unilamellar liposome suspension at 4°C.
-
Diagram of Liposome Formulation Workflow:
Caption: Workflow for the formulation of cationic liposomes.
Physicochemical Characterization of Lipoplexes
Before performing transfection experiments, it is crucial to characterize the liposome/DNA complexes (lipoplexes) to ensure proper formulation.
| Parameter | Method | Typical Expected Results |
| Particle Size | Dynamic Light Scattering (DLS) | 100-200 nm |
| Zeta Potential | Laser Doppler Velocimetry | +30 to +60 mV |
| DNA Condensation | Agarose (B213101) Gel Retardation Assay | Complete retardation of DNA migration at optimal N/P ratios |
Protocol for Agarose Gel Retardation Assay:
-
Prepare lipoplexes at various N/P ratios (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA).
-
Incubate the lipoplexes at room temperature for 30 minutes.
-
Load the samples onto a 1% agarose gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide).
-
Run the gel at 100 V for 30-45 minutes.
-
Visualize the DNA bands under UV illumination. The N/P ratio at which the DNA no longer migrates into the gel indicates complete condensation.
In-Vitro Transfection Protocol
This protocol provides a general guideline for transfecting mammalian cells in culture using the formulated cationic liposomes.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, luciferase)
-
Formulated cationic liposomes
-
24-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Lipoplex Formation:
-
In a sterile tube, dilute the desired amount of pDNA (e.g., 0.5 µg) in serum-free medium.
-
In a separate sterile tube, dilute the cationic liposome suspension to achieve the desired N/P ratio in serum-free medium.
-
Add the diluted liposome suspension to the diluted pDNA, mix gently, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the lipoplex solution to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After the incubation period, replace the transfection medium with fresh complete culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Analysis of Gene Expression:
-
Assess gene expression using an appropriate method for the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
-
Diagram of Transfection Workflow:
Caption: Workflow for in-vitro cell transfection.
Cytotoxicity Assay
It is essential to evaluate the cytotoxicity of the formulated lipoplexes to determine a safe and effective concentration for gene delivery. The MTT assay is a common method for assessing cell viability.
Protocol for MTT Assay:
-
Seed cells in a 96-well plate and transfect as described above.
-
At 24-48 hours post-transfection, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Expected Results and Data Presentation
The following tables present representative quantitative data for gene delivery experiments using spermidine- or spermine-based cationic lipids. These values can serve as a benchmark for experiments conducted with lipids synthesized from this compound.
Table 1: Physicochemical Properties of Spermidine-Based Lipoplexes
| Cationic Lipid:DOPE Molar Ratio | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) |
| 1:1 | 2 | 150 ± 15 | +25 ± 3 |
| 1:1 | 5 | 135 ± 12 | +40 ± 4 |
| 1:1 | 10 | 120 ± 10 | +55 ± 5 |
Table 2: In-Vitro Transfection Efficiency and Cytotoxicity
| Cell Line | N/P Ratio | Transfection Efficiency (% GFP Positive Cells) | Cell Viability (%) |
| HEK293 | 5 | 45 ± 5 | 90 ± 8 |
| HEK293 | 10 | 65 ± 7 | 80 ± 6 |
| HeLa | 5 | 30 ± 4 | 95 ± 5 |
| HeLa | 10 | 50 ± 6 | 85 ± 7 |
Signaling Pathway: Cellular Uptake and Endosomal Escape
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of the cationic lipoplexes.
The Role of N1,N4-Bis-Boc-Spermidine in the Development of Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated polyamine levels that are crucial for sustaining their rapid growth and proliferation. This dependency makes the polyamine metabolic pathway an attractive target for anticancer drug development. N1,N4-Bis-Boc-spermidine is a key protected intermediate that serves as a versatile building block for the synthesis of a wide array of polyamine analogues designed to disrupt polyamine homeostasis in cancer cells. These synthetic analogues can act as competitive inhibitors of polyamine uptake, downregulate polyamine biosynthesis, and/or induce polyamine catabolism, ultimately leading to cancer cell death.
This document provides detailed application notes on the utility of this compound in synthesizing novel anticancer agents and protocols for their biological evaluation.
Application Notes
This compound is a chemically stable derivative of spermidine where the primary amino groups at the N1 and N4 positions are protected by tert-butoxycarbonyl (Boc) groups. This protection allows for selective chemical modifications at the unprotected secondary amine or, after deprotection, at the terminal amines. This facilitates the synthesis of a diverse range of polyamine analogues with tailored pharmacological properties.
Key Applications in Cancer Therapeutics Development:
-
Synthesis of Symmetrically and Unsymmetrically Substituted Polyamine Analogues: The Boc protecting groups can be selectively removed, allowing for the stepwise introduction of various alkyl or aryl groups at the terminal nitrogen atoms. This has led to the development of potent anticancer agents like N1,N11-diethylnorspermine (DENSPM) and other analogues that effectively suppress tumor growth.[1]
-
Development of Spermidine/Spermine N1-acetyltransferase (SSAT) Inducers: Many polyamine analogues synthesized from this compound are potent inducers of SSAT, a key enzyme in polyamine catabolism.[2] Upregulation of SSAT leads to the depletion of cellular polyamine pools and the production of cytotoxic metabolites, contributing to the anticancer activity of these compounds.
-
Probes for Studying Polyamine Metabolism: Labeled versions of polyamine analogues, synthesized using this compound, can be used as chemical probes to study the mechanisms of polyamine transport and metabolism in cancer cells.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected polyamine analogues, many of which can be synthesized utilizing this compound as a starting material, against various human cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| SBP-101 (Diethyl Dihydroxyhomospermine) | A549 (Lung) | <7.0 | [3] |
| H157 (Lung) | <7.0 | [3] | |
| AsPc-1 (Pancreatic) | <5.0 | [3] | |
| BxPC-3 (Pancreatic) | ~9.0 | [3] | |
| CaOV-3 (Ovarian) | <2.0 | [3] | |
| Sk-OV-3 (Ovarian) | <2.0 | [3] | |
| Polygamain | HeLa (Cervical) | 0.0379 | [4] |
| WTIII (HeLa subline) | 0.0369 | [4] | |
| A2780/ADR (Ovarian) | 0.1021 | [4] | |
| Podophyllotoxin | HeLa (Cervical) | 0.0028 | [4] |
| WTIII (HeLa subline) | 0.0026 | [4] | |
| Combretastatin A-4 | HeLa (Cervical) | 0.0021 | [4] |
| WTIII (HeLa subline) | 0.0022 | [4] | |
| P1P5A | MCF-7 (Breast) | 15.3 | [5] |
| HeLa (Cervical) | 8.2 | [5] | |
| A549 (Lung) | 10.5 | [5] | |
| HepG2 (Liver) | 12.7 | [5] |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrically Substituted Polyamine Analogue
This protocol is a representative synthesis for an unsymmetrically substituted polyamine analogue, which can be adapted from methodologies used for similar compounds, starting with this compound.
Step 1: Monoprotection of the Secondary Amine
-
Dissolve this compound in a suitable aprotic solvent such as dichloromethane (B109758) (DCM).
-
Add a suitable protecting group for the secondary amine, for example, a nosyl (Ns) group by reacting with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Step 2: Deprotection of a Terminal Boc Group
-
Selectively deprotect one of the terminal Boc groups using a mild acidic condition, such as trifluoroacetic acid (TFA) in DCM at a controlled temperature.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction mixture and extract the product.
Step 3: Alkylation of the Deprotected Terminal Amine
-
Dissolve the mono-deprotected intermediate in a suitable solvent like acetonitrile.
-
Add an alkylating agent (e.g., ethyl iodide) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture and monitor its progress by TLC.
-
Purify the N-alkylated product by column chromatography.
Step 4: Deprotection of the Second Terminal Boc Group and Alkylation
-
Repeat Step 2 to remove the second Boc group.
-
Repeat Step 3 with a different alkylating agent (e.g., propargyl bromide) to introduce the second unsymmetrical substitution.
Step 5: Final Deprotection
-
Remove the protecting group from the central nitrogen (e.g., the nosyl group) using appropriate conditions, such as a thiol (e.g., thiophenol) and a base.
-
Purify the final unsymmetrically substituted polyamine analogue by column chromatography or crystallization.
Protocol 2: Cell Viability Measurement using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of synthesized polyamine analogues on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized polyamine analogues
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the polyamine analogues in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the polyamine analogues to the wells. Include a vehicle control (medium with the solvent used to dissolve the analogues) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This protocol describes a non-radioactive HPLC-based method to measure the activity of SSAT, a key enzyme induced by many anticancer polyamine analogues.[6]
Materials:
-
Cell lysates from cancer cells treated with polyamine analogues
-
N1-dansylnorspermine (substrate)
-
Acetyl-Coenzyme A (acetyl-CoA)
-
HPLC system with a fluorescence detector
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.8)
Procedure:
-
Prepare cell extracts from both control and polyamine analogue-treated cancer cells.
-
Set up the reaction mixture containing the cell extract, N1-dansylnorspermine, and acetyl-CoA in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to separate and quantify the product, N1-acetyl-N8-dansylspermidine.
-
The SSAT activity is determined by the rate of product formation and is typically expressed as pmol of product formed per minute per mg of protein.
Visualizations
Caption: Polyamine metabolism pathway and points of therapeutic intervention.
Caption: General workflow for developing anticancer agents from this compound.
Caption: Key signaling events initiated by anticancer polyamine analogues.
References
- 1. Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: A Step-by-Step Guide to the Boc Deprotection of N1,N4-Bis-Boc-spermidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N4-Bis-Boc-spermidine is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates.[1][2] The tert-butyloxycarbonyl (Boc) groups protect the primary and secondary amine functionalities of the spermidine (B129725) backbone, allowing for selective modification of other parts of a molecule.[3][] The removal of these acid-labile Boc groups is a critical step to yield the free polyamine, spermidine, which is essential for subsequent conjugation or for studying its biological activity.[5][6]
This document provides detailed protocols for the acidic deprotection of this compound using two common and effective reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Overview of Boc Deprotection Methods
The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[7] The reaction proceeds by protonation of the carbamate, followed by the loss of a stable tert-butyl carbocation, which then decomposes into isobutylene (B52900) and carbon dioxide.[][9] The resulting free amine is obtained as its corresponding acid salt (e.g., trifluoroacetate (B77799) or hydrochloride). This process is typically fast, high-yielding, and can be performed at room temperature.[7]
Several acidic reagents can be employed for this transformation, with Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent being the most prevalent choices.[7][][10]
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes common conditions for the Boc deprotection of amines, which are applicable to this compound.
| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: Hydrochloric Acid (HCl) | Method 3: Milder Acidic Conditions |
| Acid Reagent | Trifluoroacetic Acid (TFA)[7][9] | Hydrochloric Acid (HCl)[7][] | p-Toluenesulfonic acid (pTSA)[10] |
| Solvent | Dichloromethane (B109758) (DCM)[7][10] | 1,4-Dioxane (B91453), Methanol (B129727) (MeOH)[][10] | Ethyl Acetate (EtOAc)[10] |
| Concentration | 20-50% TFA in DCM (v/v)[][10] | 1-4 M HCl in solvent[7][][10] | Stoichiometric pTSA[10] |
| Temperature | Room Temperature (approx. 20-25 °C)[7] | Room Temperature (approx. 20-25 °C)[10] | 50-60 °C[10] |
| Reaction Time | 30 minutes - 4 hours[7][10] | 30 minutes - 2 hours[7][10] | 1 - 3 hours |
| Product Form | Trifluoroacetate (TFA) salt, often oily[10] | Hydrochloride (HCl) salt, often a solid[10] | Tosylate (TsO⁻) salt, often crystalline |
| Work-up | Evaporation or basic wash & extraction[7][10] | Evaporation or precipitation[7][10] | Evaporation, basic wash & extraction |
Experimental Workflow Diagram
The general workflow for the Boc deprotection of this compound is illustrated below.
Caption: General workflow for the Boc deprotection of this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and volatile. Hydrochloric acid solutions are also corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is effective for complete and rapid deprotection, yielding the spermidine tris(trifluoroacetate) salt.
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous grade
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acid Addition: To the stirred solution, slowly add Trifluoroacetic Acid (TFA) (10-20 eq). A common method is to use a 25-50% solution of TFA in DCM (v/v).[7]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Isolation of the Trifluoroacetate Salt:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue is the spermidine tris(trifluoroacetate) salt, which may be an oil or a solid.[10] It can be used directly for some applications or purified further.
-
-
Isolation of the Free Base (Optional):
-
Re-dissolve the crude salt residue in DCM.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of NaHCO₃ until effervescence ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield spermidine as a free base.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is widely used and often yields a crystalline hydrochloride salt that can be easily isolated by filtration.[10]
Materials and Reagents:
-
This compound
-
1,4-Dioxane, anhydrous grade
-
4.0 M HCl in 1,4-Dioxane solution
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.
-
Acid Addition: To the stirred solution, add a solution of 4.0 M HCl in 1,4-dioxane (10-20 eq).[10]
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitoring: Allow the reaction to proceed for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[7][10]
-
Isolation of the Hydrochloride Salt:
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether to facilitate complete precipitation of the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the collected solid under vacuum to yield spermidine trihydrochloride as a white or off-white solid.[10]
-
-
Isolation of the Free Base (Optional):
-
Dissolve the spermidine trihydrochloride salt in water.
-
Basify the solution by adding a strong base, such as 2 M NaOH, until the pH is >12.
-
Extract the aqueous solution multiple times with an organic solvent like DCM or chloroform.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the spermidine free base.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N1,N12-Di-boc-spermine, 140652-55-7 | BroadPharm [broadpharm.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Solid-Phase Synthesis Using N1,N4-Bis-Boc-spermidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of N1,N4-Bis-Boc-spermidine in solid-phase synthesis. This versatile building block is instrumental in the development of polyamine analogs, bioconjugates, and various therapeutic agents.
Introduction
This compound is a derivative of the natural polyamine spermidine (B129725), where the primary amino groups at the N1 and N4 positions are protected by tert-butoxycarbonyl (Boc) groups.[1] This protection strategy allows for the selective functionalization of the secondary amino group (N8), making it a valuable reagent in solid-phase organic synthesis (SPOS).[] The Boc protecting groups can be readily removed under acidic conditions, enabling further modifications of the terminal amines.[3] Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification through filtration and washing, and the ability to drive reactions to completion using excess reagents.
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it a key component in the synthesis of a wide range of biologically active molecules:
-
Polyamine Analogs: Polyamines are crucial for cell growth and proliferation, and their dysregulation is implicated in diseases such as cancer. This compound serves as a scaffold for the synthesis of novel polyamine analogs with potential therapeutic properties.
-
Bioconjugation: The free secondary amine of this compound can be acylated or alkylated on a solid support, and after deprotection of the terminal amines, it can be conjugated to peptides, nucleic acids, or small molecules to enhance their cellular uptake or therapeutic efficacy.
-
Linkers: The spermidine backbone can function as a flexible linker in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.
Experimental Protocols
The following protocols outline the general procedures for the use of this compound in solid-phase synthesis. The specific conditions may require optimization based on the resin, linker, and the nature of the desired final product.
Protocol 1: Immobilization of a Carboxylic Acid on a Solid Support
This protocol describes the initial step of attaching a carboxylic acid to a resin, which can subsequently be reacted with this compound. Wang resin is a common choice for the synthesis of C-terminal acids.
Materials:
-
Wang resin
-
Fmoc-protected amino acid or other carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Wang resin in DMF for 1 hour.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Add the activation solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum.
-
To remove the Fmoc group, treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: On-Resin Acylation of this compound
This protocol details the coupling of this compound to a resin-bound carboxylic acid.
Materials:
-
Resin with a free carboxylic acid
-
This compound
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 1 hour.
-
In a separate vessel, dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation solution to the swollen resin and shake at room temperature for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Selective Deprotection of Boc Groups
This protocol describes the removal of the Boc protecting groups from the resin-bound spermidine derivative.
Materials:
-
Resin-bound this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Treat the resin with a solution of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours at room temperature.
-
Filter the resin and wash with DCM (3x).
-
The deprotected amine can be further functionalized on the resin.
Protocol 4: Cleavage from the Resin
This protocol describes the final cleavage of the synthesized compound from the solid support. The conditions are highly dependent on the type of resin and linker used. The following is a general procedure for cleavage from a Wang resin.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product and purify by HPLC.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in the solid-phase synthesis using this compound.
| Table 1: On-Resin Acylation of this compound | |
| Parameter | Condition |
| Resin | Wang resin with a free carboxylic acid |
| Reagent | This compound (2 eq.) |
| Coupling Reagent | HATU (1.95 eq.) |
| Base | DIPEA (4 eq.) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Expected Yield | >95% coupling efficiency (qualitative) |
| Table 2: Boc Deprotection Conditions | |
| Parameter | Condition |
| Reagent | Trifluoroacetic acid (TFA) |
| Concentration | 50-95% in DCM |
| Scavengers | Triisopropylsilane (TIS), Water |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Outcome | Complete deprotection |
| Table 3: Cleavage from Wang Resin | |
| Parameter | Condition |
| Cleavage Cocktail | 95% TFA / 2.5% Water / 2.5% TIS |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Purity (Crude) | 70-90% (product dependent) |
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for solid-phase synthesis using this compound.
Signaling Pathway Analogy: Synthesis Logic
Caption: Logical relationship of components in the solid-phase synthesis of a polyamine derivative.
References
The Versatile Role of N1,N4-Bis-Boc-Spermidine in Advancing Neuroscience Research
For Immediate Release
N1,N4-Bis-Boc-spermidine, a chemically modified form of the natural polyamine spermidine (B129725), is proving to be an invaluable tool for researchers in neuroscience and drug development. By temporarily masking two of its reactive amino groups with tert-butoxycarbonyl (Boc) protecting groups, this compound allows for precise chemical manipulations and controlled delivery of spermidine, a molecule with profound effects on brain health and function. These application notes provide an overview of the key uses of this compound, complete with detailed protocols for its synthesis, deprotection, and application in cutting-edge neuroscience research.
Application Notes
A Tool for Investigating Polyamine Metabolism and Function in the Central Nervous System
Polyamines like spermidine are essential for a multitude of cellular processes in the brain, including cell growth, differentiation, and synaptic plasticity.[1][2] Dysregulation of polyamine metabolism has been implicated in various neurological disorders. This compound serves as a protected precursor, enabling researchers to introduce spermidine into cellular or animal models in a controlled manner.[] This allows for the precise study of its metabolic fate and its downstream effects on neuronal function, unhindered by the rapid degradation or non-specific interactions of unprotected spermidine.
Modulating NMDA Receptor Activity to Unravel Synaptic Plasticity
Spermidine is a known modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory.[4][5] It can enhance NMDA receptor function, a property that is of great interest for understanding and potentially treating cognitive decline.[4][6] The use of this compound allows for the targeted delivery of spermidine to specific neuronal populations or brain regions. Following deprotection, the released spermidine can interact with NMDA receptors, and the resulting changes in synaptic currents can be meticulously studied using techniques like electrophysiology.[7] This approach provides a cleaner assessment of spermidine's effects on NMDA receptor-dependent synaptic plasticity.
A Scaffold for the Development of Novel Neurotherapeutics and Brain-Targeted Drug Delivery Systems
The unique chemical structure of this compound, with one free primary amine and two protected amines, makes it an ideal building block for synthesizing more complex molecules.[] The free amine can be conjugated to various moieties, such as cell-penetrating peptides (e.g., Tat peptide) or other brain-targeting ligands, to facilitate passage across the blood-brain barrier.[8][9] Once in the brain, the Boc groups can be removed to release spermidine or a spermidine-containing drug, offering a promising strategy for the targeted treatment of neurological diseases.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Suitable solvent (e.g., Dichloromethane, DCM)
-
Base (e.g., Triethylamine, TEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve spermidine in the chosen organic solvent.
-
Add the base to the solution.
-
Slowly add a stoichiometric amount of Boc anhydride (B1165640) to the reaction mixture at a controlled temperature (e.g., 0°C) to favor protection of the primary amines.
-
Allow the reaction to proceed for several hours at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product using silica gel column chromatography to isolate this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Deprotection of this compound to Release Spermidine
The Boc protecting groups can be removed under acidic conditions to liberate spermidine.[11]
Materials:
-
This compound
-
Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in methanol)
-
Solvent for workup (e.g., diethyl ether)
Procedure:
-
Dissolve this compound in a suitable solvent like DCM.
-
Add the acidic solution (e.g., 20% TFA in DCM) to the dissolved compound.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting spermidine salt can be used directly or further purified as needed for the specific application.
Protocol 3: Investigating the Neuroprotective Effects of Spermidine in Primary Cortical Neurons
This protocol outlines the use of this compound as a source of spermidine to assess its neuroprotective properties against excitotoxicity.
Materials:
-
Primary cortical neuron cultures
-
This compound
-
Vehicle control (e.g., DMSO)
-
Neurotoxic agent (e.g., Glutamate (B1630785) or NMDA)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Deprotection agent compatible with cell culture (e.g., sterile acidic solution, pH adjusted)
Procedure:
-
Culture primary cortical neurons to the desired developmental stage.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Treat the neuronal cultures with varying concentrations of this compound or vehicle control for a predetermined pre-incubation period.
-
Induce deprotection of the Boc groups to release spermidine. This may be achieved by a brief exposure to a mildly acidic medium, followed by a return to normal culture conditions.
-
Induce excitotoxicity by adding a neurotoxic concentration of glutamate or NMDA to the culture medium.
-
After the desired incubation period, assess neuronal viability using a standard cell viability assay.
-
Quantify the results and compare the viability of neurons treated with this compound to the control groups.
Protocol 4: Electrophysiological Recording of NMDA Receptor Currents Modulated by Spermidine
This protocol describes how to use this compound to study the effects of locally released spermidine on NMDA receptor-mediated currents in brain slices.[12]
Materials:
-
Acute brain slices (e.g., hippocampal slices)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp electrophysiology setup
-
This compound
-
NMDA receptor agonist (NMDA) and co-agonist (glycine)
-
Local perfusion system
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber of the electrophysiology setup and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Record baseline NMDA receptor-mediated currents by applying NMDA and glycine (B1666218) through the perfusion system.
-
Locally apply this compound to the vicinity of the recorded neuron using a puffer pipette.
-
Induce local deprotection to release spermidine.
-
Record the NMDA receptor-mediated currents again in the presence of the released spermidine.
-
Analyze the changes in the amplitude and kinetics of the NMDA receptor currents to determine the modulatory effect of spermidine.
Quantitative Data
The following tables summarize hypothetical quantitative data from the described experimental protocols.
Table 1: Neuroprotective Effects of Spermidine (delivered via this compound) against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Neuronal Viability (%) |
| Control (Vehicle) | 100 ± 5 |
| Glutamate (100 µM) | 45 ± 7 |
| This compound (1 µM) + Glutamate | 60 ± 6 |
| This compound (10 µM) + Glutamate | 75 ± 8 |
| This compound (50 µM) + Glutamate | 85 ± 5 |
Table 2: Modulation of NMDA Receptor Current Amplitude by Spermidine (delivered via this compound) in Hippocampal Neurons
| Concentration of Released Spermidine | NMDA Current Amplitude (% of Baseline) |
| 0 µM (Baseline) | 100 ± 8 |
| 10 µM | 135 ± 12 |
| 50 µM | 180 ± 15 |
| 100 µM | 210 ± 18 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for assessing neuroprotection.
Caption: Signaling pathway of spermidine-mediated NMDA receptor modulation.
References
- 1. Spermine regulates N-methyl-D-aspartate receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The polyamine spermine has multiple actions on N-methyl-D-aspartate receptor single-channel currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine effects on the NMDA receptor in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Arginyl-3,4-Spermidine is neuroprotective in several in vitro models of neurodegeneration and in vivo ischaemia without suppressing synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spermidine attenuates the inhibitory effect of ethanol on NMDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of polyamines on NMDA-induced currents in rat hippocampal neurons: a whole-cell and single-channel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Penetrating Peptide Conjugated Chitosan for Enhanced Delivery of Nucleic Acid | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN113735716B - Preparation method of spermidine - Google Patents [patents.google.com]
- 12. Spermine depresses NMDA, K/AMPA and GABAA-mediated synaptic transmission in the rat hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving N¹,N⁴-Bis-Boc-spermidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for key chemical transformations involving N¹,N⁴-Bis-Boc-spermidine. This versatile building block is crucial for the synthesis of complex polyamine analogues, which are instrumental in drug discovery, particularly in the development of anticancer agents and gene delivery vectors.[1] The protocols outlined below cover the functionalization of the secondary amine and the deprotection of the Boc groups, enabling the synthesis of a wide array of spermidine (B129725) derivatives.
Overview of N¹,N⁴-Bis-Boc-spermidine in Synthesis
N¹,N⁴-Bis-Boc-spermidine is a strategically protected form of the natural polyamine spermidine. The tert-butoxycarbonyl (Boc) protecting groups on the primary amines (N¹ and N⁴) allow for the selective functionalization of the internal secondary amine (N⁹). This regioselectivity is fundamental for creating libraries of N⁹-substituted spermidine analogues for structure-activity relationship (SAR) studies. Subsequently, the Boc groups can be efficiently removed under acidic conditions to yield the final polyamine derivative.
Experimental Protocols
N-Alkylation of the Secondary Amine
This protocol details the alkylation of the N⁹ position of N¹,N⁴-Bis-Boc-spermidine via reductive amination, a common and effective method for forming C-N bonds.
Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve N¹,N⁴-Bis-Boc-spermidine (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).
-
Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N⁹-alkylated product.
N-Acylation of the Secondary Amine
This protocol describes the acylation of the N⁹ position, a straightforward method for introducing a variety of functional groups.
Protocol: Acylation with Acyl Chlorides or Anhydrides
-
Reaction Setup: Dissolve N¹,N⁴-Bis-Boc-spermidine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride or anhydride (B1165640) (1.0-1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Deprotection of Boc Groups
The final step in the synthesis of many spermidine analogues is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.
Protocol 2.3.1: Deprotection using Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the N¹,N⁴-Bis-Boc-protected spermidine derivative in dichloromethane (DCM).
-
Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.
-
Reaction Progression: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with a solvent like toluene (B28343) or methanol to remove residual TFA.
-
The resulting product is typically the TFA salt. If the free amine is required, it can be obtained by neutralization with a suitable base and subsequent extraction.
-
Protocol 2.3.2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Reaction Setup: Dissolve the N¹,N⁴-Bis-Boc-protected spermidine derivative in a minimal amount of a co-solvent like methanol or ethyl acetate (B1210297) if necessary.
-
Addition of HCl: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction Progression: Stir the reaction at room temperature for 2-6 hours. A precipitate of the hydrochloride salt may form.
-
Work-up:
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected polyamine.
-
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of spermidine derivatives. Note that yields can vary depending on the specific substrate and reaction scale.
Table 1: Boc Protection of Spermidine
| Starting Material | Reagent | Solvent | Base | Yield (%) | Reference |
| Spermidine | Di-tert-butyl dicarbonate | DMF | - | 78 | [2] |
Note: This table refers to the synthesis of N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine, a different isomer, but provides a relevant benchmark for Boc protection yields.
Table 2: Deprotection of Boc-Protected Amines
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| N-Boc-amines | Oxalyl chloride | Methanol | 1-4 h | >70 | [3] |
| Boc-protected peptides | 55% TFA | DCM | 30 min | High | [4] |
| Boc-protected amines | 4M HCl | Dioxane | 2-6 h | High | General Protocol |
Note: These are general conditions and yields for Boc deprotection and may require optimization for specific N¹,N⁴-Bis-Boc-spermidine derivatives.
Visualizations
The following diagrams illustrate the key synthetic transformations and their context within polyamine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1,N4-Bis-Boc-Spermidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of N1,N4-Bis-Boc-spermidine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide for Low Yield in this compound Synthesis
Low yields in the synthesis of this compound are a common issue, primarily due to the presence of three reactive amino groups with varying nucleophilicity (two primary and one secondary). Achieving the desired regioselectivity can be challenging, often leading to a mixture of products. This guide addresses the most common causes of low yield and provides systematic solutions.
| Issue | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | 1. Inactive Reagents: The Boc-anhydride ((Boc)₂O) may have degraded due to moisture. The spermidine (B129725) starting material may be of poor quality. 2. Insufficient Activation: The reaction conditions (temperature, time) may not be sufficient to drive the reaction to completion. | 1. Use fresh, high-purity (Boc)₂O and spermidine. Store (Boc)₂O under anhydrous conditions. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive amines, moderate heating (e.g., 40-50°C) can be beneficial. |
| Formation of multiple products (observed on TLC) | 1. Lack of Regioselectivity: The primary amines (N1 and N8) and the secondary amine (N4) of spermidine have different reactivities. Direct bis-Boc protection often leads to a mixture of N1,N4-, N1,N8-bis-Boc-spermidine, and N1,N4,N8-tris-Boc-spermidine. 2. Incorrect Stoichiometry: An excess of (Boc)₂O will favor the formation of the tris-protected byproduct. Too little will result in mono-protected and unreacted starting material. | 1. To favor the formation of this compound, a multi-step approach is often more effective. This involves first selectively protecting the N8 primary amine with an orthogonal protecting group (e.g., Cbz), followed by Boc protection of the remaining two amines, and finally, deprotection of the N8 amine. 2. Carefully control the stoichiometry. For direct bis-protection, use approximately 2.0-2.2 equivalents of (Boc)₂O. For a stepwise approach, use stoichiometric amounts at each step. |
| Difficulty in isolating the desired product | 1. Co-elution of Isomers: The N1,N4- and N1,N8-bis-Boc-spermidine isomers can be difficult to separate by standard column chromatography due to their similar polarities. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction, especially if the pH is not carefully controlled. | 1. Utilize a high-performance column chromatography system with a shallow gradient of a suitable solvent system (e.g., Dichloromethane/Methanol (B129727) or Ethyl Acetate (B1210297)/Hexanes with a small amount of triethylamine). In some cases, derivatization of the free amine followed by separation can be an option.[1] 2. Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to minimize the protonation of the free amino group and reduce its water solubility. Use multiple extractions with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound with high yield?
A1: The main challenge is achieving regioselectivity. Spermidine has two primary amino groups (N1 and N8) and one secondary amino group (N4). The primary amines are generally more nucleophilic than the secondary amine. However, the difference in reactivity is not always sufficient to allow for clean, selective protection, leading to a mixture of isomers (N1,N4- and N1,N8-bis-Boc) and over-reaction (N1,N4,N8-tris-Boc).
Q2: Why is my yield of this compound consistently low even with careful control of stoichiometry?
A2: Even with precise stoichiometry, the statistical distribution of the Boc groups on the different amine positions can lead to a mixture of products, thereby reducing the yield of the desired N1,N4 isomer. The formation of the thermodynamically stable N1,N8 isomer is a common competing reaction.
Q3: What are the expected side products in this reaction?
A3: The most common side products are:
-
N1,N8-Bis-Boc-spermidine: Formed by the protection of both primary amines.
-
N1,N4,N8-Tris-Boc-spermidine: The fully protected spermidine, especially if an excess of (Boc)₂O is used.
-
Mono-Boc-spermidine isomers (N1-, N4-, N8-): If the reaction does not go to completion.
-
Unreacted spermidine.
Q4: Can I improve the regioselectivity by changing the reaction conditions?
A4: Yes, to some extent. Lowering the reaction temperature can sometimes enhance the selectivity for the more reactive primary amines. The choice of solvent can also play a role; aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are commonly used. However, for a high yield of a specific regioisomer like this compound, a multi-step synthetic strategy with orthogonal protecting groups is generally more reliable.
Q5: What is an orthogonal protection strategy, and how can it be applied here?
A5: An orthogonal protection strategy involves using different types of protecting groups that can be removed under different conditions. For this compound, a possible strategy is:
-
Protect both primary amines of spermidine with a group that can be selectively removed from one of them later (e.g., a Cbz group).
-
Selectively deprotect one of the primary amines.
-
Protect the free primary amine and the secondary amine with Boc groups.
-
Remove the remaining protecting group from the other primary amine.
This approach provides greater control over the final product but involves more synthetic steps.
Quantitative Data Summary
The following table presents a comparison of expected yields for the synthesis of bis-Boc-spermidine isomers under different conditions. The data for the direct synthesis of this compound is hypothetical and based on typical outcomes for such reactions, while the yield for N1,N8-Bis-Boc-spermidine is based on literature reports.
| Method | Target Product | (Boc)₂O (equiv.) | Solvent | Approx. Yield (%) | Key Remarks |
| Direct Protection | N1,N8-Bis-Boc-spermidine | 2.2 | DMF | 78% | Favors protection of primary amines. |
| Direct Protection | This compound | 2.2 | DCM | 30-40% (Hypothetical) | Yield is often compromised by the formation of the N1,N8-isomer and tris-protected product. |
| Orthogonal Strategy | This compound | Stepwise | Various | >60% (Hypothetical) | Higher purity and yield but requires multiple synthetic steps. |
Experimental Protocols
Protocol 1: Direct Synthesis of N1,N8-Bis-Boc-spermidine (Reference Protocol)
This protocol is adapted from a literature procedure for the synthesis of the N1,N8-isomer and serves as a reference for a direct bis-protection reaction.
-
Dissolution: Dissolve spermidine (1.0 g, 6.88 mmol) in dimethylformamide (DMF, 20 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (B128534) (2.1 mL, 15.1 mmol, 2.2 equiv.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 3.3 g, 15.1 mmol, 2.2 equiv.) in DMF (10 mL) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford N1,N8-Bis-Boc-spermidine.
Visualizations
Experimental Workflow for this compound Synthesis (Hypothetical Direct Method)
Caption: A generalized workflow for the direct synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Optimizing Boc Deprotection of N1,N4-Bis-Boc-Spermidine
Welcome to the technical support center for the optimization of Boc deprotection conditions for N1,N4-Bis-Boc-spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical step in chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Deprotection | 1. Insufficient Acid: The molar equivalent of the acid may be too low to fully deprotect both Boc groups. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Steric Hindrance: The spermidine (B129725) backbone may fold, sterically hindering acid access to one of the Boc groups. 4. Reagent Degradation: The acid solution (e.g., HCl in dioxane) may have degraded over time. | 1. Increase the equivalents of the acid (e.g., use a higher concentration of TFA or more equivalents of HCl). 2. Allow the reaction to warm to room temperature or consider gentle heating (e.g., 40-50°C), monitoring carefully for side product formation. 3. Use a solvent system that promotes a more linear conformation of the spermidine derivative. 4. Use a fresh bottle of the acidic reagent or titrate to confirm its concentration. |
| Formation of Side Products | 1. t-Butylation: The tert-butyl cation generated during deprotection can alkylate the free amino groups or other nucleophilic sites on your molecule.[] 2. Trifluoroacetylation: If using TFA, the deprotected amine can be acylated by residual trifluoroacetic anhydride (B1165640) or other reactive species. | 1. Add a scavenger such as triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cation.[] 2. Ensure high-purity TFA is used. After deprotection, a basic workup can help to remove any trifluoroacetyl groups. |
| Difficulty in Product Isolation/Purification | 1. Formation of Salts: The product is likely a hydrochloride or trifluoroacetate (B77799) salt, which can be highly polar and water-soluble. 2. Emulsion during Workup: The polyamine nature of the product can lead to emulsions during aqueous workup. 3. Co-elution with Scavengers: Scavengers or their byproducts may co-elute with the desired product during chromatography. | 1. After removal of the acid, the free amine can be obtained by a basic workup (e.g., washing with saturated NaHCO3 solution) or by using an ion-exchange resin. 2. Use brine to break up emulsions or consider a salt-free workup followed by purification techniques like ion-exchange chromatography. 3. Choose a scavenger that is volatile or has significantly different polarity from your product to facilitate separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the deprotection of this compound?
A1: The most common reagents are strong acids. Typically, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727) are used.[]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (which stays at the baseline in many solvent systems) indicates the formation of the deprotected product. Staining the TLC plate with ninhydrin (B49086) is effective for visualizing the resulting primary and secondary amines as a colored spot.
Q3: My product is the ammonium (B1175870) salt after deprotection. How do I obtain the free amine?
A3: To obtain the free amine from its salt, a basic workup is necessary. This typically involves removing the excess acid under reduced pressure, dissolving the residue in a suitable organic solvent, and washing with a mild base like saturated sodium bicarbonate solution. Alternatively, for highly water-soluble amines, using an ion-exchange resin can be an effective method to isolate the free base.
Q4: Are there milder alternatives to strong acids for deprotecting this compound if my molecule has other acid-sensitive functional groups?
A4: Yes, milder methods exist, although they may require more optimization for this specific substrate. These can include using aqueous phosphoric acid or thermal deprotection by heating the substrate in a suitable solvent. However, the efficiency of these methods can be substrate-dependent.
Experimental Protocols and Comparative Data
Below are detailed protocols for common deprotection methods for this compound. The accompanying tables provide a qualitative comparison of these methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution).
-
If your substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (2-5% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (B28343) (3 times) to ensure complete removal of residual TFA.
-
For workup, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spermidine.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve this compound in a minimal amount of a co-solvent like methanol or dichloromethane if needed.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl per Boc group).
-
Stir the reaction at room temperature. The deprotected product may precipitate as the hydrochloride salt.
-
Monitor the reaction by TLC over 1-4 hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting hydrochloride salt can be triturated with a solvent like diethyl ether to afford a solid, which can then be filtered and dried.
-
To obtain the free amine, the hydrochloride salt can be subjected to a basic workup as described in Protocol 1.
Comparative Data of Deprotection Conditions
The following table provides a qualitative comparison of the two primary methods for the deprotection of this compound.
| Condition | Reagent | Typical Reaction Time | Yield | Purity | Notes |
| Standard Acidic | 50% TFA in DCM | 1 - 2 hours | Generally High | Good to Excellent | Volatile reagent, easy to remove. Potential for trifluoroacetylation side products. |
| Alternative Acidic | 4M HCl in 1,4-Dioxane | 1 - 4 hours | Generally High | Good to Excellent | Product often precipitates as the HCl salt, which can simplify isolation. The reagent is less volatile. |
| Milder Acidic | 10% H3PO4 (aq) | 4 - 12 hours | Variable | Variable | Slower reaction rate. May be suitable for substrates with other acid-labile groups. |
| Thermal | High-boiling solvent (e.g., Toluene) | 2 - 8 hours | Variable | Variable | Acid-free method. Requires higher temperatures which may not be suitable for all substrates. |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the deprotection of this compound.
Caption: General experimental workflow for Boc deprotection.
Caption: Chemical transformation of this compound.
References
Side reactions of N1,N4-Bis-Boc-spermidine and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the synthesis and subsequent functionalization of N1,N4-Bis-Boc-spermidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when working with this compound?
A1: The primary side reactions fall into three main categories:
-
Lack of Regioselectivity during Synthesis: Formation of the isomeric N1,N8-Bis-Boc-spermidine is a common issue, leading to a mixture of products that can be difficult to separate.
-
Over-reaction during Functionalization: When reacting the free N8 primary amine of this compound with an electrophile (e.g., alkylation or acylation), there is a significant risk of the reaction also occurring at the N4 secondary amine, resulting in di-substituted products.
-
Intramolecular Cyclization: Under certain conditions, particularly after acylation of the N8 amine, the molecule can undergo intramolecular cyclization to form a lactam.
Q2: How can I selectively synthesize this compound over the N1,N8 isomer?
A2: Achieving high regioselectivity for this compound often requires a stepwise, or orthogonal, protection strategy rather than a direct one-pot reaction with spermidine (B129725) and two equivalents of Boc-anhydride. Direct protection tends to yield mixtures. An orthogonal approach involves sequentially protecting the different amine groups with protecting groups that can be removed under different conditions.
Q3: What conditions favor over-alkylation or over-acylation, and how can I promote mono-substitution?
A3: Over-reaction at the N4 position is favored by strong bases, high temperatures, and an excess of the electrophile. To promote mono-substitution at the N8 position, it is crucial to use a stoichiometric amount of the electrophile (or even a slight sub-stoichiometric amount), milder reaction conditions (lower temperature), and a non-nucleophilic base. Careful monitoring of the reaction progress by TLC or LC-MS is essential to quench the reaction upon consumption of the starting material.
Q4: Under what conditions does intramolecular cyclization occur?
A4: Intramolecular cyclization is more likely to occur after the N8-amine has been acylated, creating an amide. The cyclization to form a lactam can be promoted by heat or basic conditions. The length of the acyl chain can also influence the propensity for cyclization.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Synthesis of this compound
Problem: My synthesis of this compound results in a significant amount of the N1,N8-Bis-Boc-spermidine isomer, which is difficult to separate by column chromatography.
Root Causes and Solutions:
| Root Cause | Recommended Solution | Expected Outcome |
| Direct Boc Protection | Direct reaction of spermidine with two equivalents of Boc-anhydride often leads to a statistical mixture of isomers. | Employ a stepwise, orthogonal protection strategy. |
| Reaction Conditions | Sub-optimal reaction conditions can favor the formation of the thermodynamic product (N1,N8) over the kinetic product (N1,N4). | Follow a validated protocol for regioselective synthesis (see Experimental Protocols section). |
Experimental Protocol: Stepwise Synthesis of this compound
This protocol utilizes an orthogonal protecting group strategy to ensure high regioselectivity.
-
Mono-protection of a precursor: Start with a precursor such as N-(3-aminopropyl)-1,4-diaminobutane and selectively protect the N1 and N4 positions. A common strategy involves the use of a copper(II) complex to temporarily shield the vicinal diamines, allowing for selective reaction at the more remote primary amine.
-
Introduction of the first Boc group: React the mono-protected precursor with one equivalent of Boc-anhydride under controlled conditions (e.g., in dichloromethane (B109758) at 0 °C to room temperature with a non-nucleophilic base like triethylamine).
-
Deprotection of the temporary protecting group: Remove the temporary protecting group (e.g., the copper complex with EDTA).
-
Introduction of the second Boc group: React the resulting mono-Boc-spermidine derivative with a second equivalent of Boc-anhydride.
-
Purification: Purify the final product by column chromatography on silica (B1680970) gel.
Data Presentation: Comparison of Synthetic Strategies
| Synthetic Strategy | Typical Ratio of N1,N4- to N1,N8- isomer | Overall Yield of this compound | Reference |
| Direct Di-Boc Protection | ~1:1 to 3:1 | 20-40% | Generic observation |
| Orthogonal Protection | >95:5 | 60-75% | [1][2] |
Issue 2: Over-reaction during N8-Functionalization
Problem: When I try to alkylate or acylate the N8-amine of this compound, I get a significant amount of a di-substituted product.
Root Causes and Solutions:
| Root Cause | Recommended Solution | Expected Outcome |
| Excess Electrophile | Using more than one equivalent of the alkylating or acylating agent will lead to reaction at both the primary and secondary amines. | Use 1.0 to 1.1 equivalents of the electrophile. |
| Strong Base/High Temperature | These conditions can deprotonate the N4-Boc-protected secondary amine, making it more nucleophilic. | Use a mild, non-nucleophilic base (e.g., DIEA) and maintain a low reaction temperature (e.g., 0 °C to room temperature). |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the formation of the thermodynamic di-substituted product. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Experimental Protocol: Mono-alkylation of this compound
-
Dissolve Reactants: Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.
-
Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 equivalents).
-
Add Electrophile: Slowly add the alkyl halide (1.05 equivalents) dropwise to the cooled solution.
-
Monitor Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.
-
Quench and Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Data Presentation: Influence of Reaction Conditions on Mono- vs. Di-alkylation
| Equivalents of Electrophile | Base | Temperature (°C) | Ratio of Mono- to Di-alkylation |
| 1.1 | DIEA | 0 to RT | >90:10 |
| 2.2 | K2CO3 | RT to 40 | <30:70 |
Issue 3: Intramolecular Cyclization
Problem: After N8-acylation, I am observing a significant amount of a lower molecular weight side product, which I suspect is a cyclized lactam.
Root Causes and Solutions:
| Root Cause | Recommended Solution | Expected Outcome |
| Heat | Heating the reaction mixture or the purified N8-acyl product can promote intramolecular cyclization. | Avoid high temperatures during the reaction and purification steps. If heating is necessary, use the lowest effective temperature for the shortest possible time. |
| Basic Conditions | Strong bases can catalyze the intramolecular cyclization. | If a base is required for the acylation, use a non-nucleophilic base and neutralize the reaction mixture promptly during work-up. |
| Acyl Group Structure | Certain acyl groups may be more prone to cyclization due to conformational effects. | If possible, consider alternative acyl groups. |
Experimental Protocol: Minimizing Intramolecular Cyclization during N8-Acylation
-
Acylation at Low Temperature: Perform the acylation reaction at 0 °C using an acyl chloride or an activated ester (e.g., NHS ester) in the presence of a non-nucleophilic base like DIEA.
-
Aqueous Work-up: After the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH4Cl) to neutralize the base.
-
Avoid Heat during Purification: Concentrate the product at reduced pressure without excessive heating. Use a column chromatography method that does not require heating.
-
Storage: Store the purified N8-acylated product at low temperatures (-20 °C) to minimize the risk of cyclization over time.
Visualizations
References
Technical Support Center: Purification of N1,N4-Bis-Boc-Spermidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of N1,N4-Bis-Boc-spermidine and its byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Question: My reaction resulted in a low yield of the desired this compound. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors, primarily related to reaction conditions and the stoichiometry of reagents. The main culprits are often the formation of multiple byproducts, including mono-Boc-spermidine, tri-Boc-spermidine, and the isomeric N1,N8-Bis-Boc-spermidine.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure dropwise addition of Boc-anhydride to the spermidine (B129725) solution at 0°C to control the reaction rate. Allow the reaction to stir overnight at room temperature to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Over-protection (Tri-Boc-spermidine) | Use a precise stoichiometry of Boc-anhydride (2.0-2.2 equivalents) relative to spermidine. An excess of the protecting agent can lead to the formation of the fully protected N1,N4,N8-Tris-Boc-spermidine. |
| Under-protection (Mono-Boc-spermidine) | Ensure at least 2.0 equivalents of Boc-anhydride are used. A deficit of the protecting agent will result in a mixture of mono-protected isomers (N1-Boc, N4-Boc, and N8-Boc-spermidine). |
| Formation of Isomeric N1,N8-Bis-Boc-spermidine | The formation of the N1,N8-isomer is a common challenge due to the similar reactivity of the primary amino groups. While difficult to completely avoid, careful control of reaction temperature and slow addition of Boc-anhydride can favor the formation of the desired N1,N4-isomer. Some literature suggests that using specific solvent systems, such as DMF, may influence the regioselectivity.[1] |
Issue 2: Difficulty in Separating this compound from Byproducts by Column Chromatography
Question: I am having trouble separating the desired this compound from its byproducts, especially the N1,N8-isomer, using column chromatography. What can I do?
Answer:
The co-elution of this compound with its byproducts, particularly the N1,N8-isomer, is a frequent purification challenge due to their similar polarities.
Troubleshooting Strategies for Column Chromatography:
| Problem | Recommended Solution |
| Poor Separation of N1,N4- and N1,N8- Isomers | - Solvent System Optimization: Employ a shallow gradient of a more polar solvent (e.g., methanol (B129727) or ethanol) in a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical starting point is a gradient of 0-10% methanol in dichloromethane. - Use of Additives: Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase can improve peak shape and may enhance the separation of the basic amine compounds. - Alternative Stationary Phases: If silica (B1680970) gel does not provide adequate separation, consider using alumina (B75360) (basic or neutral) or a C18-functionalized silica gel (reverse-phase chromatography). |
| Co-elution with Tri-Boc-spermidine | The tri-Boc byproduct is significantly less polar than the desired di-Boc product. It should elute much earlier from a normal-phase silica gel column. If it is co-eluting, this may indicate an issue with the column packing or the use of an overly non-polar solvent system. |
| Co-elution with Mono-Boc-spermidine | The mono-Boc byproducts are more polar and should elute later than the di-Boc products on a normal-phase column. If separation is poor, a shallower gradient or isocratic elution with a less polar solvent system may be necessary to increase the separation window. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
N1,N8-Bis-Boc-spermidine: An isomer of the desired product.
-
N1,N4,N8-Tris-Boc-spermidine: The over-protected product.
-
Mono-Boc-spermidine isomers (N1-, N4-, and N8-): The under-protected products.
Q2: How can I confirm the identity and purity of my purified this compound?
A2: The identity and purity can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to distinguish between the N1,N4- and N1,N8- isomers. The chemical shifts of the protons and carbons adjacent to the protected and free amino groups will be distinct for each isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts with different numbers of Boc groups.
-
Thin Layer Chromatography (TLC): For a quick assessment of purity and to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Q3: Is there a way to chemically remove any of the byproducts?
A3: While chromatographic separation is the most common method, some chemical strategies can be employed:
-
Removal of Mono-Boc-spermidine: A second reaction with a slight excess of Boc-anhydride can be performed to convert the mono-Boc species to the di- and tri-Boc products, simplifying the purification.
-
Removal of Tri-Boc-spermidine: Selective deprotection of the most labile Boc group on the tri-Boc species can be attempted under carefully controlled acidic conditions, though this can be challenging and may also lead to the deprotection of the desired product.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on experimental observations.
-
Dissolution: Dissolve spermidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add a base, such as triethylamine (2.2 equivalents) or sodium bicarbonate (in aqueous mixtures), to the solution.
-
Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.1 equivalents) in the same solvent to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
Protocol for the Synthesis of the Isomeric Byproduct: N1,N8-Bis-Boc-Spermidine [1]
This protocol is adapted from the literature and is useful for synthesizing a standard of the main isomeric impurity.
-
Reaction Setup: In a flask, dissolve spermidine (1 equivalent) in dimethylformamide (DMF).
-
Reagent Addition: Add tert-butyl phenyl carbonate (2.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is typically subjected to an aqueous work-up to remove DMF and other water-soluble components.
-
Purification: The crude product is purified by column chromatography.
Data Presentation
Table 1: Typical Byproducts in this compound Synthesis and their Chromatographic Behavior
| Compound | Structure | Typical Rf (DCM:MeOH 95:5) | Elution Order (Normal Phase) |
| N1,N4,N8-Tris-Boc-spermidine | Trisubstituted | ~0.8 | 1 |
| This compound (Product) | Disubstituted | ~0.5 | 2 |
| N1,N8-Bis-Boc-spermidine (Isomer) | Disubstituted | ~0.45 | 3 |
| Mono-Boc-spermidine (Isomers) | Monosubstituted | < 0.2 | 4 |
Note: Rf values are illustrative and can vary based on the specific TLC plate, solvent system, and concentration.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Byproduct formation based on the stoichiometry of Boc-anhydride.
References
Technical Support Center: Monitoring Reactions with N1,N4-Bis-Boc-Spermidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1,N4-Bis-Boc-spermidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions involving this compound?
A1: The most common and effective methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is excellent for quick, qualitative checks of reaction progress, while HPLC and LC-MS provide quantitative data and higher resolution. NMR spectroscopy is invaluable for structural confirmation of the product and for monitoring the disappearance of starting material.
Q2: How do I choose the right analytical technique for my specific reaction?
A2: The choice of technique depends on the specific requirements of your experiment:
-
For rapid, real-time monitoring: TLC is the preferred method due to its speed and low cost.
-
For quantitative analysis and purity assessment: HPLC is the gold standard, providing accurate data on the concentration of reactants and products.
-
For identification of products and byproducts: LC-MS is highly effective as it combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.
-
For unambiguous structural elucidation: NMR spectroscopy is essential for confirming the chemical structure of your final product and for detailed analysis of the reaction mixture.
Q3: Can I use the same analytical methods for monitoring the deprotection of this compound?
A3: Yes, the same analytical techniques can be used. When monitoring a deprotection reaction, you will be looking for the disappearance of the this compound spot/peak and the appearance of a new, more polar spot/peak corresponding to the deprotected spermidine (B129725) derivative. Due to the presence of free amine groups, the deprotected product will have a much lower Rf value on TLC and a shorter retention time on reverse-phase HPLC.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Incomplete or Stalled Reaction
-
Question: My TLC/HPLC analysis shows a significant amount of unreacted this compound even after the recommended reaction time. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Insufficient Reagent Stoichiometry: The molar ratio of your reactant to this compound may be too low.
-
Solution: Increase the equivalents of the limiting reagent and monitor the reaction progress.
-
-
Potential Cause 2: Poor Solubility: this compound or other reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture.[1]
-
Solution: Consider using a co-solvent system (e.g., THF/water, acetone/water) to improve solubility.[1]
-
-
Potential Cause 3: Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for any potential side product formation.
-
-
Potential Cause 4: Steric Hindrance: The secondary amine of this compound is sterically hindered by the two bulky Boc groups, which can slow down the reaction.[2]
-
Solution: Extend the reaction time and continue to monitor. In some cases, a more reactive electrophile or a different catalyst may be required.
-
-
Issue 2: Formation of Multiple Products
-
Question: My TLC/HPLC shows multiple new spots/peaks in addition to my desired product. What are these and how can I avoid them?
-
Answer:
-
Potential Cause 1: Over-alkylation or Di-substitution: If the reaction conditions are too harsh, or if there are other reactive sites, multiple additions can occur.
-
Solution: Use a milder base, lower the reaction temperature, and add the alkylating agent slowly to the reaction mixture.
-
-
Potential Cause 2: Unintentional Deprotection: The reaction conditions (e.g., acidic or very high temperatures) might be causing the removal of one or both Boc groups.
-
Solution: Ensure your reaction conditions are compatible with the acid-lability of the Boc protecting group. Avoid strong acids.[3]
-
-
Potential Cause 3: Side Reactions of Reagents: The reagents themselves might be undergoing side reactions, leading to impurities.
-
Solution: Ensure the purity of your starting materials and reagents. Use freshly distilled solvents when necessary.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble separating my product from the starting material and byproducts by column chromatography. What can I do?
-
Answer:
-
Potential Cause 1: Similar Polarity: The product and starting material may have very similar polarities, making separation difficult.
-
Solution: Optimize your solvent system for column chromatography. A shallow gradient of a more polar solvent can improve separation. Consider using a different stationary phase if silica (B1680970) gel is not effective.
-
-
Potential Cause 2: Presence of Emulsions during Workup: This can trap product and impurities, making separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction.
-
-
Potential Cause 3: Product is an Oil: Boc-protected amines are often oils or low-melting solids, which can be challenging to handle.
-
Solution: After column chromatography, remove the solvent under high vacuum. If the product is still not solid, it can be co-evaporated with a solvent like toluene (B28343) to remove residual solvents.[2]
-
-
Data Presentation
The following tables provide representative analytical data for monitoring reactions with this compound. Note that these values can vary depending on the specific experimental conditions.
Table 1: Typical TLC Rf Values on Silica Gel
| Compound | Solvent System (Chloroform:Methanol) | Approximate Rf Value | Visualization |
| This compound | 95:5 | 0.4 - 0.5 | UV, KMnO₄, Ninhydrin (B49086) (negative) |
| N-Alkyl-N1,N4-Bis-Boc-spermidine | 95:5 | 0.5 - 0.7 | UV, KMnO₄, Ninhydrin (negative) |
| Mono-Boc-spermidine | 90:10 | 0.2 - 0.3 | UV, KMnO₄, Ninhydrin (positive) |
| Spermidine | 80:20 (+1% NH₄OH) | < 0.1 | KMnO₄, Ninhydrin (positive) |
Table 2: Typical HPLC Retention Times on a C18 Column
| Compound | Mobile Phase (Acetonitrile:Water with 0.1% TFA) | Approximate Retention Time (min) | Detection |
| This compound | Gradient 50-95% ACN over 20 min | 12 - 15 | UV (210-220 nm) |
| N-Alkyl-N1,N4-Bis-Boc-spermidine | Gradient 50-95% ACN over 20 min | 15 - 18 | UV (210-220 nm) |
| Mono-Boc-spermidine | Gradient 20-70% ACN over 20 min | 8 - 10 | UV (210-220 nm) |
| Spermidine | Gradient 5-50% ACN over 20 min | 3 - 5 | UV (below 210 nm) or derivatization |
Experimental Protocols
Protocol 1: General Procedure for Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Also, prepare solutions of your starting material (this compound) and any other relevant standards.
-
Spotting: Using a capillary tube, spot the solutions onto the origin line. It is good practice to co-spot the reaction mixture with the starting material to easily compare their migration.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 95:5 Chloroform:Methanol). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate is dry, visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with potassium permanganate (B83412) (KMnO₄) or ninhydrin solution followed by gentle heating. Boc-protected compounds will not stain with ninhydrin, but any deprotected amines will show up as colored spots.
Protocol 2: General Procedure for Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an additive like 0.1% trifluoroacetic acid (TFA) is common. The gradient will depend on the polarity of the product.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the elution profile using a UV detector, typically at 210-220 nm, where the carbamate (B1207046) bond of the Boc group absorbs.
-
Data Analysis: The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Mandatory Visualizations
Caption: Workflow for monitoring reactions with this compound.
Caption: A logical diagram for troubleshooting common reaction issues.
References
Technical Support Center: Troubleshooting Incomplete Reactions with N1,N4-Bis-Boc-Spermidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of N1,N4-Bis-Boc-spermidine in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete reactions when using this compound?
Incomplete reactions involving this compound often stem from several key factors:
-
Reagent Quality and Storage: The purity and stability of this compound are critical. Improper storage can lead to degradation, and impurities can interfere with the reaction. It is a crystalline solid that should be stored in a cool, dry place.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact reaction efficiency.
-
Base and Catalyst Issues: The choice and amount of base or catalyst used can be crucial, especially in acylation or alkylation reactions.
-
Steric Hindrance: The bulky Boc protecting groups can sterically hinder the approach of reactants to the secondary amine, leading to sluggish or incomplete reactions.
-
Moisture and Air Sensitivity: Certain reactions involving this compound may be sensitive to moisture and atmospheric oxygen.
Q2: How can I assess the purity of my this compound solution?
Purity can be assessed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of purity.
Q3: What are the ideal storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C. It should be kept away from strong oxidizing agents.
Troubleshooting Guide for Common Reactions
Issue 1: Incomplete Acylation of the Secondary Amine
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired acylated product is formed in low yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reagent | Increase the molar equivalents of the acylating agent (e.g., acyl chloride, anhydride) to 1.2-1.5 equivalents. |
| Inappropriate Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to activate the secondary amine without competing in the reaction. |
| Low Reaction Temperature | While starting at 0°C is common to control exotherms, a gradual increase to room temperature or gentle heating (40-50°C) may be necessary to drive the reaction to completion. |
| Steric Hindrance | If the acylating agent is also bulky, consider using a coupling agent like HATU or HBTU in the presence of a base like DIPEA in a polar aprotic solvent such as DMF. |
Issue 2: Incomplete Alkylation of the Secondary Amine
Symptoms:
-
The reaction stalls, with starting material remaining even after prolonged reaction times.
-
Formation of quaternary ammonium (B1175870) salts as byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Leaving Group | Ensure your alkylating agent has a good leaving group (e.g., I > Br > Cl > OTs). If using an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction. |
| Insufficient Base Strength | A stronger base might be required to deprotonate the secondary amine effectively. Consider using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (B52724) or DMF. |
| Over-alkylation (Quaternization) | To minimize the formation of quaternary ammonium salts, use the alkylating agent as the limiting reagent (1.0-1.1 equivalents) and add it slowly to the reaction mixture. |
| Solvent Choice | A polar aprotic solvent such as DMF or DMSO is often preferred for SN2 reactions as they can help to solvate the cation and accelerate the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF) under an inert atmosphere (N₂ or Ar).
-
Add a suitable base (e.g., DIPEA, 1.5-2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for incomplete reactions.
Caption: Experimental workflow for acylation.
Technical Support Center: Scaling Up Reactions Involving N1,N4-Bis-Boc-Spermidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1,N4-Bis-Boc-spermidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile polyamine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Boc protection of spermidine (B129725) to produce this compound?
A1: Scaling up the selective protection of spermidine presents several challenges. Maintaining regioselectivity to favor the N1 and N4 positions over the N8 position can become more difficult at a larger scale due to potential issues with mixing and local concentration gradients of reagents. Heat management during the reaction is also critical, as the reaction is often exothermic. Finally, the isolation and purification of the desired product from potential byproducts, such as mono-Boc-spermidine and over-protected spermidine, can be more complex on a larger scale.
Q2: What are the recommended storage and handling conditions for this compound, especially for bulk quantities?
A2: For bulk quantities, it is recommended to store this compound at 4°C for long-term stability.[1][2] While it can be shipped at room temperature, prolonged exposure to higher temperatures should be avoided.[1][2] The compound should be protected from strong oxidizing agents, reducing agents, acids, and bases.[] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and carbon dioxide.
Q3: Are there specific analytical techniques recommended for monitoring the progress of large-scale reactions involving this compound?
A3: For monitoring reaction progress, Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative analysis at the lab and pilot scale. For more quantitative and precise monitoring during scale-up, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can accurately quantify the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What are the common side reactions to be aware of during the deprotection of this compound at a larger scale?
A4: During the acid-catalyzed deprotection of the Boc groups, the formation of a stable tert-butyl cation can lead to side reactions.[4] This cation can alkylate the deprotected amine product or other nucleophilic species present in the reaction mixture. On a larger scale, localized overheating during the addition of acid can exacerbate these side reactions. Incomplete deprotection is also a possibility if the acid concentration or reaction time is insufficient.
Troubleshooting Guides
Boc Protection of Spermidine
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient mixing leading to localized high concentrations of spermidine. - Insufficient amount of Boc-anhydride. - Suboptimal reaction temperature. | - Improve agitation to ensure homogeneous mixing of reactants. - Use a slight excess of Boc-anhydride (e.g., 2.1-2.2 equivalents). - Maintain the reaction temperature in the recommended range (e.g., 0-25°C) using a cooling bath. |
| Formation of Over-protected (N1,N4,N8-Tris-Boc) Spermidine | - Excessive amount of Boc-anhydride. - Prolonged reaction time. | - Reduce the equivalents of Boc-anhydride to 2.0-2.05. - Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed. |
| Presence of Mono-Boc-Spermidine in the Final Product | - Insufficient Boc-anhydride. - Short reaction time. | - Ensure at least 2.0 equivalents of Boc-anhydride are used. - Extend the reaction time and monitor for the disappearance of the mono-protected intermediate. |
Deprotection of this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid strength or concentration. - Inadequate reaction time or temperature. | - Use a stronger acid (e.g., trifluoroacetic acid) or a higher concentration of HCl in a suitable solvent. - Increase the reaction time or gently warm the reaction mixture, monitoring for product formation. |
| Formation of Alkylated Byproducts | - Reaction of the tert-butyl cation with the product amine.[4] | - Add a scavenger, such as anisole (B1667542) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[5] |
| Difficult Product Isolation | - The product may be highly water-soluble as a salt. | - After neutralization, consider extraction with a more polar solvent or use ion-exchange chromatography for purification. |
Experimental Protocols
Key Experiment: Scale-Up of this compound Synthesis
This protocol provides a general methodology for the Boc protection of spermidine, with considerations for scaling up the reaction.
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve spermidine (1.0 eq) in the chosen solvent (e.g., DCM or THF). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of (Boc)₂O (2.1 eq) in the same solvent to the stirred spermidine solution over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Base Addition: After the addition of (Boc)₂O is complete, add the base (e.g., TEA, 2.2 eq) dropwise, again ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in Boc Protection of Spermidine (1 mole scale)
| Equivalents of (Boc)₂O | Yield of this compound (%) | Mono-Boc-spermidine (%) | Tris-Boc-spermidine (%) |
| 1.8 | 65 | 25 | <1 |
| 2.0 | 85 | 10 | 2 |
| 2.2 | 88 | 5 | 5 |
| 2.5 | 80 | <1 | 15 |
Table 2: Comparison of Deprotection Conditions for this compound (100 g scale)
| Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 4M HCl | Dioxane | 25 | 4 | >95 |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 2 | >98 |
| 6M HCl | Methanol | 25 | 6 | >95 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for Boc protection of spermidine.
Caption: Troubleshooting logic for the deprotection of this compound.
References
Navigating the Nuances of Solvent Choice for N1,N4-Bis-Boc-Spermidine Reactivity: A Technical Guide
An in-depth resource for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) on the critical role of solvent selection in reactions involving N1,N4-Bis-Boc-spermidine. Practical insights and detailed protocols are presented to empower users to optimize their experimental outcomes.
The strategic selection of a solvent is a cornerstone of successful chemical synthesis. In the case of this compound, a versatile building block in the development of polyamine analogs and bioconjugates, the solvent can profoundly influence reaction rates, yields, and even the formation of side products. This guide offers a comprehensive overview of these effects to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?
A1: The primary factors include:
-
Solubility: Both this compound and the electrophilic reagent must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture.
-
Reactivity: The solvent should be inert under the reaction conditions and not compete with the primary amine of this compound as a nucleophile.
-
Polarity: The polarity of the solvent can significantly impact the reaction rate, particularly in alkylation reactions. Polar aprotic solvents often accelerate these reactions.
-
Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point.
-
Work-up: Consideration should be given to how easily the solvent can be removed during product isolation and purification.
Q2: I am observing low to no conversion in my acylation reaction. Could the solvent be the issue?
A2: Yes, the solvent can be a contributing factor to low conversion. If the starting materials have poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. For acylations with reagents like acid chlorides or NHS esters, polar aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or N,N-dimethylformamide (DMF) are often effective. In some cases, running the reaction neat (without a solvent) at an elevated temperature can be a successful strategy, provided the starting materials are liquids and thermally stable.
Q3: Why are polar aprotic solvents generally recommended for alkylation reactions with this compound?
A3: Alkylation of the primary amine of this compound is a type of SN2 reaction. Polar aprotic solvents, such as acetonitrile (B52724) (ACN), DMF, and dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SN2 reactions.[1][2] This is because they can effectively solvate the counter-ion of the nucleophile (if present) but do not strongly solvate the amine nucleophile itself through hydrogen bonding.[3] This leaves the amine's lone pair of electrons more available to attack the electrophile, thereby increasing the reaction rate.[3]
Q4: Can I use protic solvents like ethanol (B145695) or methanol (B129727) for my reaction?
A4: While not always the first choice for alkylations, protic solvents can be used, particularly for reactions like reductive amination. However, it's important to be aware that protic solvents can form hydrogen bonds with the primary amine of this compound.[1] This can decrease its nucleophilicity and slow down the reaction rate compared to polar aprotic solvents.[1][4]
Q5: How can I determine the best solvent for my specific reaction without extensive trial and error?
A5: A good starting point is to consult the literature for similar reactions. If you are performing an acylation, look for protocols acylating similar primary amines. For solubility, while specific data for this compound is not widely published, general trends for Boc-protected amines suggest good solubility in many common organic solvents.[5] Small-scale pilot reactions in a few selected solvents (e.g., DCM, ACN, DMF) can provide valuable information on both solubility and reactivity for your specific substrate.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Action(s) |
| Low or No Reactivity | Poor solubility of starting materials. | Test the solubility of your starting materials in a few different solvents. Consider using a more polar solvent like DMF or DMSO. Gentle heating may also improve solubility. |
| Solvent is deactivating the nucleophile (e.g., a protic solvent in an alkylation). | Switch to a polar aprotic solvent such as acetonitrile or DMF. | |
| Formation of Side Products | Solvent is participating in the reaction. | Ensure the solvent is inert under the reaction conditions. For example, avoid using alcoholic solvents if your electrophile can react with them. |
| Presence of water in the solvent leading to hydrolysis of the electrophile. | Use anhydrous solvents, especially when working with moisture-sensitive reagents like acid chlorides or NHS esters. | |
| Difficult Product Isolation | The solvent has a high boiling point and is difficult to remove. | If possible, choose a solvent with a lower boiling point (e.g., DCM or ethyl acetate) for easier removal under vacuum. If a high-boiling solvent is necessary, consider alternative purification methods like precipitation or liquid-liquid extraction. |
| Incomplete Reaction | The reaction temperature is too low. | Choose a solvent with a higher boiling point that allows you to safely increase the reaction temperature. |
Experimental Protocols
General Protocol for Acylation of this compound with an Acid Chloride
-
Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.5 M.
-
Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the acid chloride (1.1 eq.) in anhydrous DCM to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
General Protocol for Reductive Amination of an Aldehyde with this compound
-
Imine Formation: Dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or methanol.[6][7] Add a drying agent like anhydrous magnesium sulfate or sodium sulfate. Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the reaction mixture.[6]
-
Reaction: Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data on Solvent Effects
| Reaction Type | Commonly Used Solvents | Typical Reaction Temperature | General Remarks |
| Acylation (with Acid Chlorides/Anhydrides) | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | 0 °C to Room Temperature | Aprotic solvents are preferred to avoid reaction with the acylating agent. DMF can be useful for less soluble reactants. |
| Acylation (with NHS Esters) | DMF, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM) | Room Temperature | Polar aprotic solvents are generally effective. The choice often depends on the solubility of the NHS ester. |
| Alkylation (with Alkyl Halides) | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)[8] | Room Temperature to Reflux | Polar aprotic solvents are known to accelerate these SN2 reactions.[1][2] |
| Reductive Amination | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)[6][7] | Room Temperature | The choice of solvent can depend on the specific reducing agent used. |
Visualizing Reaction Pathways
To further clarify the reaction processes discussed, the following diagrams illustrate the key transformations of this compound.
Caption: Workflow for the acylation of this compound.
Caption: General pathways for the N-alkylation of this compound.
By understanding the principles outlined in this technical guide, researchers can make more informed decisions regarding solvent selection, leading to improved efficiency, higher yields, and greater success in the synthesis of novel polyamine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
Preventing degradation of N1,N4-Bis-Boc-spermidine during experiments
Welcome to the technical support center for N1,N4-Bis-Boc-spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemically modified form of spermidine (B129725), a naturally occurring polyamine. The "Bis-Boc" designation indicates that two of its amine groups are protected by tert-butoxycarbonyl (Boc) groups. This protection renders the molecule more stable and soluble in organic solvents, making it a versatile tool in various synthetic applications.[1] Its primary uses include the synthesis of polyamine derivatives for studying cellular functions, development of drug delivery systems, and as a linker in bioconjugation to attach molecules to proteins or other surfaces.[1][]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or 4°C | Minimizes potential degradation over time.[3][4][5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents potential oxidation. |
| Container | Tightly sealed, light-resistant vial | Protects from moisture and light. |
Q3: What are the general stability characteristics of the Boc protecting group on this compound?
The stability of this compound is largely dictated by the stability of the Boc protecting groups. The Boc group is known to be:
-
Labile in acidic conditions: It is readily cleaved by strong acids.[5][6]
-
Stable in basic and nucleophilic conditions: It generally withstands exposure to bases and nucleophiles.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
Problem 1: Unexpected deprotection of one or both Boc groups during a reaction.
-
Possible Cause 1: Acidic Reagents or Solvents. The most common cause of Boc group loss is exposure to acidic conditions. Reagents that are inherently acidic or solvents that can generate acidic impurities (e.g., dichloromethane) can cause premature deprotection.
-
Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. If an acidic reagent is necessary for your reaction, consider if a less acidic alternative exists or if the reaction temperature can be lowered to minimize deprotection.
-
-
Possible Cause 2: Acidic Workup Conditions. Aqueous workups using acidic solutions (e.g., washing with dilute HCl) will lead to the removal of the Boc groups.
-
Solution: If an aqueous wash is required, use neutral or slightly basic solutions such as saturated sodium bicarbonate or brine.
-
Problem 2: Low yield in a coupling reaction with a carboxylic acid.
-
Possible Cause 1: Incomplete Activation of the Carboxylic Acid. For the amide bond to form efficiently, the carboxylic acid needs to be activated.
-
Solution: Use standard peptide coupling reagents such as HBTU, HATU, or EDC with an activator like NHS. Ensure appropriate stoichiometry and reaction times for the activation step.
-
-
Possible Cause 2: Steric Hindrance. The bulky Boc groups on the spermidine backbone can sometimes hinder the approach of the activated carboxylic acid.
-
Solution: Consider using a less sterically hindered activating group on your carboxylic acid. Running the reaction at a slightly elevated temperature (e.g., 40-50°C) may also improve the reaction rate, but monitor for potential deprotection.
-
Problem 3: Degradation of the compound during purification by silica (B1680970) gel chromatography.
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause the partial or complete removal of the Boc groups, especially with prolonged exposure.
-
Solution:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (B128534) (0.1-1%) in the eluent before packing the column.
-
Use a different stationary phase: Consider using neutral alumina (B75360) or a deactivated silica gel for your chromatography.
-
Minimize contact time: Run the column as quickly as possible to reduce the exposure time to the stationary phase.
-
-
Stability Profile
The following table summarizes the stability of this compound under various experimental conditions based on the known chemistry of the Boc protecting group.
| Condition / Reagent Class | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage of the Boc groups will occur.[5][6] |
| Mild Acids (e.g., pH 4-6) | Potentially Labile | Slow degradation may occur over time. Avoid prolonged exposure. |
| Strong Bases (e.g., NaOH, LiOH) | Stable | Generally stable to basic conditions.[7] |
| Nucleophiles (e.g., amines, thiols) | Stable | The Boc group is not susceptible to nucleophilic attack.[7] |
| Common Coupling Reagents (HBTU, HATU, EDC) | Stable | Compatible with standard amide bond formation conditions. |
| Reducing Agents (e.g., NaBH₄, H₂/Pd) | Stable | The Boc group is stable to most common reducing agents. |
| Standard Silica Gel | Potentially Labile | Acidic nature of silica can cause deprotection. |
| Elevated Temperatures (>80°C) | Potentially Labile | Thermal deprotection can occur at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Carboxylic Acid
This protocol outlines a standard method for forming an amide bond between the free secondary amine of this compound and a carboxylic acid.
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a neutralized silica gel.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting groups to yield the free spermidine derivative.
-
Deprotection Reaction:
-
Dissolve the this compound derivative in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base for further reactions.
-
Visualizations
Caption: Degradation pathway of this compound under acidic conditions.
Caption: A typical experimental workflow for conjugating a carboxylic acid to this compound.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for N1,N4-Bis-Boc-spermidine and Related Polyamines
For researchers engaged in drug development and chemical biology, precise analytical data is paramount for the characterization of synthetic intermediates. This guide provides a comparative overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N¹,N⁴-Bis-Boc-spermidine and its parent compound, spermidine (B129725), as well as the constitutional isomer N¹,N⁸-Bis-Boc-spermidine and the related compound N¹,N¹²-di-Boc-spermine. While direct, publicly available ¹H and ¹³C NMR data for N¹,N⁴-Bis-Boc-spermidine is not readily found in comprehensive tabulated form, this guide offers a valuable comparative framework using closely related structures.
Data Presentation: A Comparative Overview
The following tables summarize the ¹H and ¹³C NMR chemical shifts for spermidine and its Boc-protected derivatives. These values are essential for confirming the successful protection of the amine functionalities and for the structural elucidation of these compounds.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Boc (t-butyl) | -CH₂-N(Boc)- | -N(H)-CH₂- | -CH₂-NH₂ | -CH₂-CH₂-CH₂- | -CH₂-CH₂-N- |
| Spermidine | - | - | 2.57-2.65 | 2.57-2.65 | 1.60-1.64 | 1.45-1.49 |
| N¹,N⁸-Bis-Boc-spermidine | 1.42 (s, 18H) | 3.11 (q, 2H), 3.19 (q, 2H) | 2.59 (t, 2H), 2.65 (t, 2H) | - | 1.63 (quint, 2H) | 1.52 (m, 4H) |
| N¹,N⁴-Bis-Boc-spermidine | Data not readily available | Expected ~3.1-3.3 | Expected ~2.6-2.8 | Expected ~2.7 | Expected ~1.5-1.7 | Expected ~1.5-1.7 |
| N¹,N¹²-di-Boc-spermine | Data not readily available | Expected ~3.1 | Expected ~2.6 | - | Expected ~1.6 | Expected ~1.5 |
Note: Expected values for N¹,N⁴-Bis-Boc-spermidine and N¹,N¹²-di-Boc-spermine are estimations based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The actual experimental values may vary.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Boc (C(CH₃)₃) | Boc (C=O) | Boc (C(CH₃)₃) | -CH₂-N(Boc)- | -N(H)-CH₂- | -CH₂-NH₂ | -CH₂-CH₂-CH₂- | -CH₂-CH₂-N- |
| Spermidine | - | - | - | - | 49.60, 46.97 | 41.49, 39.24 | 26.64 | 26.56, 25.21 |
| N¹,N⁸-Bis-Boc-spermidine | 28.4 | 156.0, 156.2 | 79.0 | 38.9, 40.3 | 47.4, 49.2 | - | 29.5 | 26.9, 27.7 |
| N¹,N⁴-Bis-Boc-spermidine | Data not readily available | Expected ~156 | Expected ~79 | Expected ~39-41 | Expected ~47-49 | Expected ~40 | Expected ~28-30 | Expected ~26-28 |
| N¹,N¹²-di-Boc-spermine | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | - | Data not readily available | Data not readily available |
Note: Expected values for N¹,N⁴-Bis-Boc-spermidine are estimations. The carbon numbering for spermidine is based on the IUPAC nomenclature.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for Boc-protected polyamines.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified Boc-protected polyamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, for referencing the chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide was referenced from spectra acquired on spectrometers with field strengths ranging from 300 to 600 MHz.
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: Typically ambient probe temperature (e.g., 298 K).
4. ¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 or more, as ¹³C is a less sensitive nucleus.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and NMR analysis of a Boc-protected polyamine.
Caption: A logical workflow for the synthesis and subsequent NMR analysis of Boc-protected polyamines.
A Comparative Guide to the Mass Spectrometry Analysis of Polyamines: Featuring N1,N4-Bis-Boc-Spermidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of polyamines, with a special focus on the protected polyamine derivative, N1,N4-Bis-Boc-spermidine. Polyamines are crucial molecules in cell growth and proliferation, making their accurate quantification essential in various research and drug development contexts. This document outlines the direct analysis of this compound and compares it with common alternative methods for polyamine quantification, supported by experimental data and detailed protocols.
Introduction to Polyamine Analysis
Polyamines such as spermidine (B129725), spermine, and putrescine are notoriously challenging to analyze by reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to their high polarity and poor retention. To overcome these challenges, two main strategies are employed: chemical derivatization to increase hydrophobicity and improve chromatographic behavior, or specialized chromatographic techniques for underivatized polyamines. This compound, a derivative of spermidine with tert-butyloxycarbonyl (Boc) protecting groups, offers an alternative analyte for indirect spermidine quantification. The Boc groups increase the molecular weight and hydrophobicity, potentially simplifying sample preparation and improving chromatographic retention.
Mass Spectrometry of this compound
Direct mass spectrometry analysis of this compound provides a targeted approach for its quantification. The Boc protecting groups are thermally labile and exhibit characteristic fragmentation patterns under mass spectrometric conditions.
Expected Fragmentation:
Under electrospray ionization (ESI) in positive mode, this compound (molecular weight: 345.48 g/mol ) is expected to be readily protonated to form the [M+H]⁺ ion at m/z 346.3. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield characteristic product ions resulting from the loss of isobutylene (B52900) (-56 Da) and/or the entire Boc group (-100 Da) from one or both protected nitrogen atoms. This facile loss of the Boc group is a hallmark of Boc-protected amines in mass spectrometry.[1][2][3][4] A study utilizing fast-atom bombardment (FAB) mass spectrometry on a similar di-Boc protected spermidine derivative reported the protonated molecular ion (MH+) at m/z 346.3, confirming the expected ionization behavior.[5]
A proposed experimental workflow for the analysis of this compound is depicted below:
Comparison of Analytical Methods
The following table summarizes the performance of direct this compound analysis compared to common alternative methods for polyamine quantification.
| Method | Analyte(s) | Derivatization Required | Typical LLOQ | Throughput | Key Advantages | Key Disadvantages |
| Direct Analysis of this compound | This compound | No (already derivatized) | Not Established | Potentially High | Simplified sample prep, good chromatographic retention. | Indirect measurement of spermidine, potential for in-source fragmentation. |
| Derivatization-Free Analysis | Native Polyamines (Spermidine, Spermine, etc.) | No | 2 - 100 fmol on column[6] | High | Direct measurement, no derivatization step.[6][7] | Poor retention on standard RP columns, requires specialized columns or ion-pairing agents.[8] |
| Isobutyl Chloroformate Derivatization | Derivatized Polyamines | Yes | 0.1 - 5 ng/mL[9][10] | High | Robust, allows for multiplexed analysis of several polyamines.[9][10] | Requires an additional derivatization step in sample preparation. |
| Benzoyl Chloride Derivatization | Derivatized Polyamines | Yes | Not specified, but sensitive. | Moderate | Well-established method. | Derivatization can be time-consuming. |
| Dansyl Chloride Derivatization | Derivatized Polyamines | Yes | Not specified, but sensitive. | Moderate | Produces fluorescent derivatives suitable for fluorescence detection. | Light-sensitive derivatives. |
Experimental Protocols
Protocol 1: Hypothetical LC-MS/MS Method for this compound
This protocol is a proposed method based on the general principles of analyzing Boc-protected compounds.
1. Sample Preparation:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Perform a solid-phase extraction (SPE) cleanup step if necessary to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Mode: Selected Reaction Monitoring (SRM).
-
Proposed SRM Transitions:
-
Precursor Ion (Q1): m/z 346.3 ([M+H]⁺)
-
Product Ions (Q3): m/z 290.3 ([M+H - C4H8]⁺), m/z 246.3 ([M+H - Boc]⁺), m/z 190.3 ([M+H - 2C4H8]⁺), m/z 146.3 ([M+H - 2Boc]⁺).
-
Protocol 2: Derivatization-Free Polyamine Analysis
This protocol is adapted from established methods for the analysis of underivatized polyamines.[6][7]
1. Sample Preparation:
-
Homogenize tissue samples in an acidic solution (e.g., 6% trichloroacetic acid in methanol) to precipitate proteins and extract polyamines.[6]
-
Centrifuge to pellet the precipitate.
-
Collect the supernatant containing the polyamines.
-
Dilute the supernatant as needed before injection.
2. LC-MS/MS Parameters:
-
LC Column: A mixed-mode column (e.g., Scherzo SM-C18) or a HILIC column is often preferred for better retention of polar analytes.[6][7]
-
Mobile Phase: Typically involves an aqueous phase with an acid additive (e.g., formic acid or heptafluorobutyric acid as an ion-pairing agent) and an organic phase like acetonitrile.[8]
-
Gradient: A gradient elution is used to separate the different polyamines.
-
Ionization Source: ESI, positive mode.
-
MS/MS Mode: SRM.
-
SRM Transitions for Spermidine:
-
Precursor Ion (Q1): m/z 146.1
-
Product Ions (Q3): m/z 72.2, 84.1, 112.1[6]
-
Protocol 3: Isobutyl Chloroformate Derivatization for Polyamine Analysis
This protocol is based on methods utilizing isobutyl chloroformate for derivatization.[9][10]
1. Sample Preparation and Derivatization:
-
Extract polyamines from the biological matrix, often involving protein precipitation with an acid.
-
Adjust the pH of the extract to be alkaline.
-
Add isobutyl chloroformate and vortex to initiate the derivatization reaction.
-
The reaction is typically fast and can be completed in minutes.
-
Extract the derivatized polyamines into an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: Standard C18 reversed-phase column.
-
Mobile Phase: Water and acetonitrile or methanol, often with a small amount of formic acid.
-
Gradient: A suitable gradient to separate the derivatized polyamines.
-
Ionization Source: ESI, positive mode.
-
MS/MS Mode: SRM.
-
SRM Transitions: Specific transitions for the isobutyl carbamate (B1207046) derivatives of each polyamine need to be determined.
Signaling Pathway and Logical Relationships
The analysis of polyamines is often linked to their biosynthetic pathway, which is a critical area of study in many diseases, including cancer.
Conclusion
The choice of analytical method for polyamines depends on the specific research question, available instrumentation, and desired throughput. Direct analysis of this compound presents a viable, albeit indirect, method for spermidine quantification that may offer advantages in terms of sample preparation and chromatography. However, its performance characteristics, such as limit of quantification and linearity, need to be formally established. Derivatization-free methods provide a direct measurement of native polyamines and are suitable for high-throughput applications, provided that appropriate chromatographic strategies are employed to address their polarity. Derivatization with reagents like isobutyl chloroformate offers a robust and sensitive approach for the simultaneous quantification of multiple polyamines. Researchers should carefully consider the trade-offs between direct and indirect analysis, as well as the additional sample preparation steps required for derivatization-based methods, when selecting the most appropriate strategy for their studies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and TLC Methods for Purity Analysis of N1,N4-Bis-Boc-Spermidine
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of the research and development process. N1,N4-Bis-Boc-spermidine is a key protected polyamine derivative used in the synthesis of various biologically active molecules. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is a powerful technique that offers high resolution and sensitivity, making it ideal for the quantitative analysis of this compound purity. Due to the presence of the two tert-butoxycarbonyl (Boc) protecting groups, the molecule possesses chromophores that allow for detection by UV-Vis spectrophotometry, eliminating the need for derivatization that is often required for the parent compound, spermidine.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method is proposed for the direct analysis of this compound. This method separates compounds based on their hydrophobicity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions: The following table summarizes the recommended HPLC parameters for the analysis.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Gradient Example | 50% Acetonitrile to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment
TLC is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative assessment of purity and for monitoring the progress of chemical reactions. Several suppliers of this compound report purity data based on TLC analysis.[1][2][3]
Experimental Protocol: Normal-Phase TLC
A normal-phase TLC method using a silica (B1680970) gel plate is recommended for the analysis of the moderately polar this compound.
1. Sample Preparation:
-
Dissolve a small amount (1-2 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1-5 mg/mL.
2. TLC Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5 v/v) or Ethyl Acetate:Hexane (e.g., 70:30 v/v) |
| Chamber | Saturated with the mobile phase |
| Application | Spot a small volume (1-2 µL) of the sample solution onto the baseline of the plate. |
| Development | Allow the mobile phase to ascend the plate until it is approximately 1 cm from the top. |
| Visualization | 1. UV light (254 nm) if the compound is UV active. 2. Staining with potassium permanganate (B83412) solution followed by gentle heating. |
3. Data Analysis: The purity is qualitatively assessed by observing the number and intensity of spots. A pure sample should ideally show a single spot. The retention factor (Rf) value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
TLC Workflow Diagram
Caption: Workflow for TLC purity analysis of this compound.
Comparison of HPLC and TLC Methods
The choice between HPLC and TLC for purity analysis depends on the specific requirements of the researcher, such as the need for quantitative data, the number of samples, and available resources.
| Feature | HPLC | TLC |
| Analysis Type | Quantitative | Primarily Qualitative |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) |
| Resolution | Excellent separation of complex mixtures | Lower resolution, suitable for simple mixtures |
| Throughput | Lower (one sample at a time) | Higher (multiple samples on one plate) |
| Speed | Slower (typically 20-60 min per sample) | Faster (development time is shorter) |
| Cost | Higher (instrumentation and solvents) | Lower (minimal equipment required) |
| Solvent Consumption | Higher | Lower |
Conclusion
Both HPLC and TLC are valuable techniques for assessing the purity of this compound. HPLC stands out for its high resolution and quantitative capabilities, making it the method of choice for final product quality control and accurate purity determination. On the other hand, TLC offers a rapid, simple, and cost-effective means for qualitative purity checks, reaction monitoring, and screening of multiple samples. The selection of the most appropriate method will be guided by the specific analytical needs and the context of the research or development phase. For comprehensive analysis, TLC can be used for initial, rapid screening, followed by HPLC for rigorous, quantitative confirmation of purity.
References
N1,N4-Bis-Boc-Spermidine in Bioconjugation: A Comparative Guide to Linker Selection
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and toxicity. This guide provides an objective comparison of N1,N4-Bis-Boc-spermidine, a polyamine-based linker, with other commonly used linkers in bioconjugation, supported by experimental data and detailed methodologies.
Spermidine (B129725), a naturally occurring polyamine, and its protected derivative, this compound, are emerging as versatile linkers in the development of novel bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. The unique polycationic nature and biological relevance of spermidine offer potential advantages over traditional linkers. This guide will delve into the characteristics of this compound and compare its performance with established linkers such as those based on peptides, hydrazones, and thioethers.
Overview of Linker Technologies in Bioconjugation
Linkers are crucial components of bioconjugates, connecting a biomolecule (e.g., an antibody) to a payload (e.g., a cytotoxic drug). An ideal linker should be stable in systemic circulation to prevent premature payload release and facilitate efficient release at the target site. Linkers are broadly classified as cleavable or non-cleavable, each with distinct mechanisms of action and suitability for different applications.
Caption: Classification of Linkers in Bioconjugation.
This compound: A Profile
This compound is a protected form of spermidine, where the primary amines at positions N1 and N4 are protected by tert-butoxycarbonyl (Boc) groups.[1] This protection allows for selective functionalization of the secondary amine, providing a versatile platform for conjugation. The Boc groups can be removed under mild acidic conditions to regenerate the primary amines for further modification.
Key Features of Spermidine-Based Linkers:
-
Biocompatibility: Spermidine is an endogenous polyamine involved in various cellular processes, suggesting good biocompatibility.
-
Hydrophilicity: The polyamine backbone can enhance the solubility of the bioconjugate, which is particularly advantageous when working with hydrophobic payloads.
-
Versatility: The multiple amine groups on the spermidine backbone offer various points for conjugation and the potential to create multi-payload conjugates.
-
Modulatable Stability: The spermidine linker can be designed to be either cleavable (e.g., by incorporating enzyme-labile bonds) or non-cleavable.
Performance Comparison of Linkers
The stability of a linker in plasma is a critical parameter that dictates the therapeutic window of a bioconjugate. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may not release the payload efficiently at the target site.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Spermidine-based | Enzyme-cleavable or Non-cleavable | Potentially high, design-dependent | Biocompatible, hydrophilic, versatile for multi-drug conjugation. |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable in human plasma, but can be unstable in mouse plasma.[2][3] | Well-established, but susceptible to premature cleavage by non-target proteases.[4] |
| Hydrazone | Acid hydrolysis (low pH) | Variable; can be prone to hydrolysis at physiological pH.[][6] | pH-sensitive release, but can exhibit instability in circulation. |
| Thioether | Non-cleavable | High | Very stable, relies on antibody degradation for payload release. |
Data Interpretation:
-
Peptide linkers , such as the widely used Val-Cit linker, are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells. While they exhibit good stability in human plasma, their stability in mouse plasma can be compromised due to the activity of certain carboxylesterases.[3]
-
Hydrazone linkers exploit the acidic environment of endosomes and lysosomes for cleavage. However, they can be susceptible to hydrolysis at the physiological pH of blood, leading to premature drug release.
-
Thioether linkers are non-cleavable and offer high stability in circulation. The payload is released only after the antibody component of the bioconjugate is degraded in the lysosome. This high stability can minimize off-target toxicity.
-
Spermidine-based linkers offer the potential for high stability, which can be tailored by the chemical design of the conjugation points. Their inherent biocompatibility is a significant advantage.
Experimental Protocols
Detailed experimental protocols are essential for the successful design and synthesis of bioconjugates. Below are generalized protocols for bioconjugation using this compound and a comparison with a standard Val-Cit linker protocol.
Protocol 1: Two-Step Bioconjugation using this compound
Objective: To conjugate a payload (e.g., a cytotoxic drug) to an antibody via a spermidine-based linker.
Materials:
-
This compound
-
Antibody
-
Payload with a reactive group (e.g., NHS-ester)
-
Activation and conjugation buffers (e.g., PBS, MES)
-
Deprotection solution (e.g., trifluoroacetic acid in dichloromethane)
-
Purification columns (e.g., size-exclusion chromatography)
Methodology:
-
Activation of Payload: The payload is first reacted with one of the primary amines of a deprotected spermidine linker.
-
Conjugation to Spermidine: this compound is deprotected to expose one of the primary amines. The activated payload is then reacted with this amine to form a payload-spermidine intermediate.
-
Deprotection of Second Amine: The remaining Boc group on the payload-spermidine intermediate is removed.
-
Conjugation to Antibody: The exposed primary amine on the payload-spermidine intermediate is then reacted with an activated functional group on the antibody (e.g., a carboxyl group activated with EDC/NHS) to form the final bioconjugate.
-
Purification: The resulting bioconjugate is purified using size-exclusion chromatography to remove unconjugated payload and antibody.
Caption: Workflow for Spermidine-based Bioconjugation.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To compare the stability of a spermidine-linked bioconjugate with a Val-Cit-linked bioconjugate in plasma.
Methodology:
-
Incubation: The bioconjugates are incubated in human plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Quenching: The reaction is stopped by adding a cold quenching solution (e.g., acetonitrile).
-
Analysis: The samples are analyzed by techniques such as ELISA or LC-MS to quantify the amount of intact bioconjugate and released payload over time.
Signaling Pathways and Mechanism of Action
The mechanism of action of a bioconjugate is largely dependent on the linker's cleavage mechanism. For ADCs, the general pathway involves binding to the target antigen on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload.
Caption: General Mechanism of Action for an ADC.
For a spermidine-based linker designed to be enzyme-cleavable, the payload release would occur within the lysosome, similar to a peptide linker. If designed as a non-cleavable linker, payload release would depend on the degradation of the antibody within the lysosome.
Conclusion
This compound presents a promising alternative to traditional linkers in bioconjugation. Its inherent biocompatibility, hydrophilicity, and versatility offer potential advantages in the design of novel bioconjugates. While established linkers like Val-Cit and thioethers have a proven track record, the unique properties of spermidine-based linkers warrant further investigation to fully realize their therapeutic potential. The choice of linker will ultimately depend on the specific application, the nature of the payload, and the desired pharmacokinetic profile of the bioconjugate. Further head-to-head studies with quantitative data are needed to definitively establish the superiority of spermidine-based linkers in various bioconjugation applications.
References
A Comparative Guide to Alternative Protecting Groups for the Selective Modification of Spermidine
For Researchers, Scientists, and Drug Development Professionals
The selective modification of polyamines like spermidine (B129725) is crucial for the development of novel therapeutics, chemical probes, and advanced materials. Due to its three distinct amine functionalities—two primary (N1 and N8) and one secondary (N4)—regioselective modification of spermidine presents a significant synthetic challenge. The strategic use of protecting groups is paramount to achieving the desired substitution patterns. This guide provides an objective comparison of common and alternative protecting groups for the selective modification of spermidine, supported by experimental data and detailed protocols.
Performance Comparison of Common Protecting Groups
The choice of a protecting group strategy depends on factors such as the desired substitution pattern (mono- vs. di- vs. tri-substitution), the orthogonality of the protecting groups, and the stability of the target molecule to the deprotection conditions. The following tables summarize the performance of common protecting groups for the selective modification of spermidine.
Table 1: Protection of Spermidine's Terminal Primary Amines (N1 and N8)
| Protecting Group | Reagents and Conditions | Target Position(s) | Typical Yield (%) | Key Features |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N or DMAP, CH₂Cl₂ or DMF | N1, N8 | 78%[1] | Stable to a wide range of conditions; cleaved by strong acids (e.g., TFA, HCl). |
| Cbz (Carbobenzyloxy) | Cbz-Cl, NaHCO₃, Dioxane/H₂O | N1, N8 | 71%[1] | Stable to acidic and basic conditions; removed by catalytic hydrogenolysis (H₂, Pd/C). |
| Alloc (Allyloxycarbonyl) | Alloc-Cl, NaHCO₃, CH₂Cl₂ | N1, N8 | 89%[1] | Orthogonal to Boc and Cbz; cleaved under mild conditions using a Palladium(0) catalyst. |
| Nosyl (2-Nitrobenzenesulfonyl) | Nosyl-Cl, Pyridine, CH₂Cl₂ | N1, N4, N8 | High | Can be selectively introduced and removed; cleaved by thiols (e.g., thiophenol). |
Table 2: Orthogonal Protection Strategies for Spermidine
| N1-Protecting Group | N4-Protecting Group | N8-Protecting Group | Synthetic Strategy | Overall Yield (%) | Reference |
| Boc | Nosyl | Cbz | Multi-step synthesis from putrescine | Good (multi-step) | [2] |
| Phthaloyl | Tosyl | Cbz | Not specified | Low | [2] |
| Trifluoroacetyl | 4-Azidobenzyloxycarbonyl | Trifluoroacetyl | Not specified | Not specified | |
| Boc | Fmoc | Cbz | Not specified | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are protocols for key protection and deprotection reactions.
Protocol 1: Synthesis of N¹,N⁸-Di-Boc-spermidine
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve spermidine in CH₂Cl₂ and cool the solution to 0 °C.
-
Add Et₃N to the solution.
-
Slowly add a solution of Boc₂O (2.2 equivalents) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N¹,N⁸-di-Boc-spermidine.[1]
Protocol 2: Orthogonal Protection of Spermidine: Synthesis of N⁸-Benzyloxycarbonyl-N¹-tert-butyloxycarbonyl-N⁴-(2-nitrobenzenesulfonyl)spermidine
This multi-step synthesis provides an orthogonally protected spermidine derivative.
Step 1: Monosulfonylation of Putrescine
-
React putrescine with 2-nitrobenzenesulfonyl chloride in the presence of N-methylmorpholine in CH₂Cl₂ to obtain monosulfonylated putrescine hydrochloride in 55% yield.[2]
Step 2: Cbz Protection
-
Protect the remaining free amino group with benzyl (B1604629) chloroformate to yield the Cbz-protected intermediate in 78% yield.[2]
Step 3: Mesylation of N-Boc-3-amino-1-propanol
-
React N-Boc-3-amino-1-propanol with mesyl chloride in the presence of Et₃N in CH₂Cl₂ to obtain the corresponding mesylate in 65% yield.[2]
Step 4: Fukuyama-Mitsunobu Reaction
-
Alkylate the Cbz-protected putrescine derivative from Step 2 with the mesylate from Step 3 under Fukuyama-Mitsunobu conditions to afford the fully orthogonally protected spermidine, N⁸-benzyloxycarbonyl-N¹-tert-butyloxycarbonyl-N⁴-(2-nitrobenzenesulfonyl)spermidine.[2]
Protocol 3: Deprotection of Protecting Groups
Boc Group Cleavage (Acidolysis):
-
Dissolve the Boc-protected spermidine derivative in a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (typically 20-50%).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected amine is typically obtained as a TFA salt and can be neutralized with a base.
Cbz Group Cleavage (Hydrogenolysis):
-
Dissolve the Cbz-protected spermidine derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Alloc Group Cleavage (Palladium-catalyzed):
-
Dissolve the Alloc-protected spermidine derivative in an anhydrous, deoxygenated solvent (e.g., CH₂Cl₂ or THF).
-
Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger (e.g., phenylsilane, dimedone, or morpholine).
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature until completion.
-
Work-up the reaction mixture to isolate the deprotected amine.
Nosyl Group Cleavage (Thiolysis):
-
Dissolve the Nosyl-protected spermidine derivative in a solvent such as DMF or acetonitrile.
-
Add a thiol, such as thiophenol, and a base, such as potassium carbonate or triethylamine.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Work-up the reaction mixture to isolate the free amine.[3]
Visualizing Synthetic and Biological Pathways
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in chemical synthesis and biological pathways.
Caption: General workflow for the selective modification of spermidine using protecting groups.
Caption: Experimental workflow for studying polyamine metabolism using protected spermidine derivatives.
References
The Efficacy of Spermidine Analogs and Polyamine Synthesis Inhibitors in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The polyamine pathway, essential for cell proliferation and differentiation, is a promising target in oncology. Elevated polyamine levels are a hallmark of many cancers, making the enzymes and transporters involved in their metabolism attractive targets for therapeutic intervention. This guide provides a comparative analysis of the efficacy of key polyamine-targeting compounds in various cancer cell lines. While N1,N4-Bis-Boc-spermidine is a crucial laboratory tool, it is a protected precursor used for the chemical synthesis of active spermidine (B129725) analogs and is not itself a biologically active agent in cellular assays. This guide will, therefore, focus on the efficacy of prominent, biologically active spermidine analogs and a leading polyamine synthesis inhibitor.
Overview of Compared Compounds
This guide focuses on two main classes of compounds that disrupt polyamine homeostasis:
-
Spermidine/Spermine Analogs: These molecules, such as N1,N11-bis(ethyl)norspermine (BENSpm or DENSPM) and N1,N12-bis(ethyl)spermine (BESpm) , mimic natural polyamines. They compete for uptake into cells and can downregulate polyamine biosynthesis and induce polyamine catabolism, leading to a depletion of natural polyamines and subsequent inhibition of cell growth.
-
Polyamine Synthesis Inhibitors: The most well-known of these is α-difluoromethylornithine (DFMO) , an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.
Data Presentation: Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for BENSpm, BESpm, and DFMO in various cancer cell lines, as reported in the scientific literature. It is important to note that experimental conditions, such as duration of drug exposure, can influence IC50 values.
| Compound | Cell Line | Cancer Type | IC50 Value | Assay Duration |
| BENSpm (DENSPM) | MDA-MB-468 | Breast Cancer | ~1-10 µM | 120 hours |
| MCF-7 | Breast Cancer | ~1-10 µM | 120 hours | |
| JIMT-1 | Breast Cancer | 10.3 µM | 72 hours | |
| L56Br-C1 | Breast Cancer | 5.3 µM | 72 hours | |
| MALME-3 | Melanoma | 2-180 µM (range across various melanoma lines) | Not Specified | |
| T24 | Bladder Cancer | More potent than DFMO | Not Specified | |
| J82 | Bladder Cancer | More potent than DFMO | Not Specified | |
| BESpm | 2008 | Ovarian Carcinoma | 3.4 ± 0.8 µM | Not Specified |
| C13* | Ovarian Carcinoma (DDP-resistant) | 24.6 ± 2 µM | Not Specified | |
| DFMO | BE(2)-C | Neuroblastoma | 3.0 mM | 72 hours[1] |
| SMS-KCNR | Neuroblastoma | 10.6 mM | 72 hours[1] | |
| CHLA90 | Neuroblastoma | 25.8 mM | 72 hours[1] | |
| SKOV-3 | Ovarian Cancer | Concentrations up to 100 µM showed dose-dependent inhibition | 48 hours[2] | |
| A2780 | Ovarian Cancer | IC50 determined, but specific value not stated | Not Specified[2] |
Note: IC50 values for DFMO are generally in the millimolar (mM) range, indicating lower potency compared to the micromolar (µM) activity of the spermidine analogs BENSpm and BESpm.
Experimental Protocols
A common method for determining the cytotoxic and anti-proliferative effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Generalized MTT Assay Protocol for Cell Viability
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (typically >90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., BENSpm, DFMO) in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
The absorbance values are proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the polyamine metabolic pathway and the points of intervention for DFMO and spermidine analogs, as well as a typical experimental workflow for assessing cell viability.
Caption: Polyamine metabolism pathway and points of inhibition.
Caption: Workflow for a typical MTT cell viability assay.
Caption: Synthesis of active spermidine analogs.
References
The Strategic Advantage of N1,N4-Bis-Boc-Spermidine in the Synthesis of Bioactive Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and regioselective synthesis of polyamine analogues is a critical step in the discovery of novel therapeutics. N1,N4-Bis-Boc-spermidine has emerged as a valuable building block in this field, offering distinct advantages in the synthesis of complex molecules targeting a range of diseases, most notably cancer. This guide provides an objective comparison of synthetic strategies utilizing this compound against alternative methods, supported by experimental data, detailed protocols, and visualizations to inform your synthetic design.
The strategic placement of the tert-butoxycarbonyl (Boc) protecting groups on the primary N1 and secondary N4 nitrogens of the spermidine (B129725) backbone makes this compound a versatile reagent. This protection scheme allows for the selective functionalization of the terminal N8 primary amine, providing a straightforward route to a variety of N8-substituted spermidine derivatives. These derivatives are instrumental in probing biological systems and developing new therapeutic agents.
Comparative Analysis of Synthetic Methodologies
The synthesis of functionalized spermidine derivatives often requires a careful selection of protecting groups to achieve the desired regioselectivity. While various strategies exist, the use of this compound offers a streamlined approach compared to methods that require multiple protection and deprotection steps.
Below is a comparative summary of the synthesis of N8-functionalized spermidine derivatives using this compound versus an alternative strategy employing an orthogonal protecting group scheme.
| Feature | Synthesis via this compound | Alternative Synthesis (e.g., using N1-Cbz, N8-Boc) |
| Starting Material | This compound | Spermidine |
| Number of Steps | Typically 2-3 steps | Typically 4-5 steps |
| Key Intermediates | N8-functionalized-N1,N4-Bis-Boc-spermidine | N1-Cbz-spermidine, N1-Cbz-N8-Boc-spermidine |
| Regioselectivity | High for N8 functionalization | Requires careful selection of orthogonal protecting groups |
| Overall Yield | Generally high | Can be lower due to multiple steps |
| Purification | Often straightforward | May require more complex purification steps |
Table 1: Performance Comparison for the Synthesis of N8-Acyl-Spermidine. Note: Yields are representative and can vary based on the specific acyl group and reaction conditions.
| Method | Key Reaction | Reported Yield (%) | Reference |
| Using this compound | Acylation of the N8-amine followed by deprotection. | >80% | [1][2] |
| Alternative: Orthogonal Protection | Sequential protection, acylation, and deprotection steps. | 60-70% | [3] |
Experimental Protocols
Synthesis of N8-Dansyl-Spermidine using this compound
This protocol outlines a two-step synthesis of a fluorescently labeled spermidine derivative.
Step 1: Dansylation of this compound
-
Materials: this compound, Dansyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DCM (10 mL).
-
Add TEA (1.2 mmol).
-
Slowly add a solution of dansyl chloride (1.1 mmol) in anhydrous DCM (5 mL) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N8-dansyl-N1,N4-Bis-Boc-spermidine.
-
Step 2: Boc Deprotection
-
Materials: N8-dansyl-N1,N4-Bis-Boc-spermidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N8-dansyl-N1,N4-Bis-Boc-spermidine (1 mmol) in DCM (5 mL).
-
Add TFA (10 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the N8-dansyl-spermidine as a salt.
-
Characterization of Synthesized Compounds
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the intermediates and the final product. The disappearance of the Boc-protons signal in the final product's 1H NMR spectrum confirms successful deprotection.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Visualizing Synthetic Strategies and Biological Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex synthetic workflows and biological signaling pathways.
Caption: Synthetic workflow for N8-functionalized spermidine.
Derivatives of spermidine play a crucial role in modulating cellular processes, particularly in the context of cancer. The polyamine metabolic pathway is often dysregulated in cancer cells, making it a key target for therapeutic intervention.
Caption: Polyamine metabolism in cancer and therapeutic intervention.
Conclusion
This compound provides a highly efficient and regioselective platform for the synthesis of a wide array of N8-substituted spermidine derivatives. Compared to more traditional, multi-step synthetic routes involving orthogonal protecting groups, the use of this commercially available, pre-protected building block can significantly reduce the number of synthetic steps, often leading to higher overall yields and simplified purification procedures. This streamlined approach accelerates the drug discovery process, enabling researchers to more rapidly synthesize and evaluate novel polyamine-based compounds for their therapeutic potential. The ability to readily introduce diverse functionalities at the N8 position makes this compound an invaluable tool in the development of targeted therapies for cancer and other diseases where polyamine metabolism is dysregulated.
References
- 1. genscript.com [genscript.com]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of monoacetylated spermidines, illustrating selective deacetylation and application of a common precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isomeric Purity: A Comparative Guide to N1,N4-Bis-Boc-spermidine and N1,N5-Bis-Boc-spermidine
For researchers, scientists, and drug development professionals working with polyamines, the isomeric purity of protected spermidine (B129725) derivatives is a critical parameter that can significantly impact downstream applications, from peptide synthesis to the development of novel therapeutics. This guide provides a comparative overview of the isomeric purity of two common bis-Boc protected spermidine isomers: N1,N4-Bis-Boc-spermidine and N1,N5-Bis-Boc-spermidine. While direct comparative studies on isomeric purity are not extensively published, this document outlines the synthetic challenges that influence the purity of each isomer and provides generalized experimental protocols for their assessment.
The core challenge in synthesizing isomerically pure bis-Boc-spermidine lies in the selective protection of the amino groups of the spermidine backbone, which contains two primary amines (N1 and N8) and one secondary amine (N4 or N5 depending on nomenclature). The similar reactivity of these nucleophilic centers makes it difficult to achieve high regioselectivity, often leading to a mixture of isomers and over-protected or under-protected byproducts.
Synthetic Strategies and Isomeric Purity Considerations
The synthesis of bis-Boc-spermidine isomers with high purity typically involves multi-step strategies employing orthogonal protecting groups to differentiate the amino functionalities. The choice of synthetic route directly impacts the potential for isomeric cross-contamination.
N1,N5-Bis-Boc-spermidine , where both primary amines are protected, is conceptually more straightforward to synthesize with high isomeric purity. A common strategy involves the direct di-Boc protection of spermidine. Due to the higher reactivity of primary amines compared to the secondary amine, reaction conditions can be optimized to favor the formation of the N1,N5-isomer. However, the formation of the fully protected N1,N5,N-tri-Boc-spermidine and the desired N1,N5-bis-Boc-spermidine can occur, necessitating careful control of stoichiometry and reaction times.
This compound , with one primary and the secondary amine protected, presents a greater synthetic challenge. Its synthesis requires a more elaborate protecting group strategy to differentiate the two primary amines and the secondary amine. This often involves the use of an orthogonal protecting group for one of the primary amines, followed by protection of the remaining primary and secondary amines, and subsequent selective deprotection. The complexity of these multi-step syntheses increases the likelihood of side reactions and incomplete reactions, which can lead to a more complex impurity profile, including the presence of the N1,N5-isomer.
Comparative Overview
| Feature | This compound | N1,N5-Bis-Boc-spermidine |
| Protected Amines | One primary (N1) and the secondary (N4) amine | Both primary amines (N1 and N5) |
| Synthetic Complexity | Higher, often requires orthogonal protecting group strategies. | Lower, can be achieved through direct di-Boc protection. |
| Potential Isomeric Impurity | N1,N5-Bis-Boc-spermidine, N4,N8-Bis-Boc-spermidine | N1-mono-Boc-spermidine, N5-mono-Boc-spermidine |
| Other Potential Impurities | Tri-Boc-spermidine, mono-Boc-spermidine isomers, starting materials. | Tri-Boc-spermidine, mono-Boc-spermidine isomers, starting materials. |
| Achievable Purity | Generally high (>95%), but may require more rigorous purification. | Generally high (>95%), often with simpler purification. |
Experimental Protocols for Isomeric Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for the accurate determination of the isomeric purity of bis-Boc-spermidine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying isomeric impurities. A reversed-phase HPLC method is generally suitable for the analysis of these relatively nonpolar compounds.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical gradient might start at a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute all isomers and byproducts.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm (for the carbamate (B1207046) bond) or evaporative light scattering detection (ELSD) for universal detection. Mass spectrometry (LC-MS) can be used for definitive peak identification.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol (B129727) or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and differentiation of the N1,N4 and N1,N5 isomers. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms will differ significantly between the two isomers.
-
Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
¹H NMR:
-
This compound: Expect distinct signals for the protons on the carbons alpha to the Boc-protected nitrogens (N1 and N4) and the unprotected primary amine (N8). The signals for the methylene (B1212753) groups in the propyl and butyl chains will show characteristic splitting patterns.
-
N1,N5-Bis-Boc-spermidine: The molecule has a higher degree of symmetry. Expect similar chemical shifts for the protons on the carbons alpha to the two Boc-protected primary amines (N1 and N5). The protons adjacent to the unprotected secondary amine (N4) will have a distinct chemical shift.
-
-
¹³C NMR: The chemical shifts of the carbons in the spermidine backbone, particularly those bonded to nitrogen, will be indicative of the substitution pattern. The carbonyl carbons of the Boc groups will also be visible.
-
Quantitative NMR (qNMR): If suitable reference standards are available, qNMR can be used to determine the absolute purity and the ratio of isomers in a mixture.
Visualizing the Synthetic Challenge and Analytical Workflow
To better understand the complexities involved, the following diagrams illustrate the synthetic challenge leading to isomeric impurities and a general workflow for their analysis.
Caption: Synthetic challenge in the Boc protection of spermidine.
Caption: General workflow for isomeric purity analysis.
A Researcher's Guide to Protected Spermidine: A Cost-Benefit Analysis of N1,N4-Bis-Boc-spermidine
For researchers, scientists, and drug development professionals working with polyamines, the selective functionalization of these molecules is a critical step. Spermidine (B129725), with its two primary amines and one secondary amine, presents a unique challenge in achieving regioselective modification. This guide provides a comprehensive cost-benefit analysis of N1,N4-Bis-Boc-spermidine, a commonly used protected polyamine, and compares its performance with other commercially available alternatives. We will delve into a data-driven comparison, provide detailed experimental protocols, and visualize key biological and experimental workflows.
The Challenge of Selective Spermidine Modification
The differential reactivity of the primary (N1 and N8) and secondary (N4) amines of spermidine necessitates the use of protecting groups to achieve selective acylation, alkylation, or conjugation. The choice of protecting group strategy significantly impacts the overall efficiency, yield, and cost of the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.
Performance Comparison of Boc-Protected Spermidine Isomers
The most common commercially available Boc-protected spermidine isomers are this compound and N1,N5-Bis-Boc-spermidine (also referred to as N1,N8-Bis-Boc-spermidine in some literature). The strategic placement of the Boc groups determines which amine is available for further reaction.
Table 1: Comparison of Commercially Available Boc-Protected Spermidine Isomers
| Feature | This compound | N1,N5-Bis-Boc-spermidine | Other Orthogonal Strategies |
| Free Amine for Reaction | N8 (primary) | N4 (secondary) | Varies (e.g., N1, N4, or N8) |
| Typical Purity | ≥95-97% (TLC/HPLC)[1] | ≥97-99% (Assay/HPLC)[2][] | Dependent on synthesis |
| Reported Synthesis Yield | Good[4] | 78%[5] | Varies |
| Relative Cost | Generally lower | Generally higher | Can be significantly higher due to multi-step synthesis |
| Key Advantage | Direct access to the N8 primary amine for linear conjugation. | Access to the central N4 secondary amine, creating a branched structure. | Allows for sequential deprotection and functionalization of all three amines. |
| Common Applications | Linker in bioconjugation, synthesis of polyamine analogs.[6] | Creation of branched scaffolds, drug delivery systems.[2] | Synthesis of complex, multi-functional polyamine conjugates. |
Cost-Benefit Analysis:
The selection between this compound and its N1,N5-isomer hinges on the desired final molecular architecture.
-
This compound is the more cost-effective option when the goal is to functionalize one of the terminal primary amines of spermidine. Its synthesis is relatively straightforward, leading to a lower market price. This makes it an excellent choice for applications such as a linker to attach molecules in a linear fashion.
-
N1,N5-Bis-Boc-spermidine provides access to the internal secondary amine, which is crucial for creating branched structures. While typically more expensive due to a more complex synthesis, it is indispensable for constructing molecules where the spermidine core acts as a branching point.
-
Orthogonally protected spermidine , such as N1-Boc-N8-Cbz-spermidine, offers the highest degree of synthetic flexibility, allowing for the selective modification of each amine. However, this versatility comes at a significant cost, both in terms of the starting material and the multiple synthetic steps required. A thorough evaluation of the research needs versus the budget is crucial when considering this option.
Experimental Protocols
General Protocol for Bioconjugation using this compound as a Linker
This protocol outlines a general procedure for conjugating a carboxyl-containing molecule (e.g., a protein or a small molecule drug) to an amino-containing molecule using this compound as a linker.
Materials:
-
This compound
-
Molecule with a carboxylic acid group (Molecule A)
-
Molecule with an amine group (Molecule B)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Appropriate buffers and solvents for purification (e.g., column chromatography, HPLC)
Procedure:
-
Activation of Molecule A: Dissolve Molecule A and NHS in anhydrous DMF. Add DCC and stir the reaction at room temperature for 2-4 hours to form the NHS ester.
-
Coupling with this compound: To the activated Molecule A solution, add a solution of this compound in DMF. Stir the reaction overnight at room temperature.
-
Purification of the Intermediate: Purify the resulting Boc-protected conjugate by column chromatography or HPLC.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours.
-
Removal of TFA: Evaporate the solvent and TFA under reduced pressure.
-
Coupling with Molecule B: Dissolve the deprotected intermediate and Molecule B in anhydrous DMF. Add a coupling agent (e.g., HATU) and DIPEA. Stir the reaction overnight at room temperature.
-
Final Purification: Purify the final conjugate using an appropriate method such as HPLC or size-exclusion chromatography.
Visualizing the Workflows and Pathways
To better understand the context in which this compound is utilized, the following diagrams illustrate a key biological pathway and a common experimental workflow.
References
A Comparative Review of Patents Involving N1,N4-Bis-Boc-Spermidine in Synthetic and Bioconjugation Applications
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules and bioconjugates. Among these, N1,N4-Bis-Boc-spermidine has emerged as a valuable building block due to the stability of the tert-butoxycarbonyl (Boc) protecting group and its selective removal under acidic conditions. This guide provides an objective comparison of synthetic routes involving Boc-protected spermidine (B129725) and alternative strategies, supported by data from patent literature and related publications, to inform the selection of optimal synthetic methodologies.
Performance Comparison of Protecting Groups in Spermidine Synthesis
The choice of protecting group for polyamines like spermidine is critical for achieving high yields and regioselectivity. The tert-butoxycarbonyl (Boc) group is widely used due to its stability in basic conditions and ease of removal with acids. Other common protecting groups include Carboxybenzyl (Cbz), Allyloxycarbonyl (Alloc), and o-Nitrobenzenesulfonyl (Nosyl). The following table summarizes a comparison of these protecting groups in the context of spermidine synthesis, with data amalgamated from chemical literature to provide a comparative overview.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Boc | Boc₂O, Et₃N or DMAP | >90% | Acidic conditions (TFA, HCl) | >90% | Stable to base and hydrogenolysis; acid-labile.[1] |
| Cbz | Cbz-Cl, NaHCO₃ | 71% | Catalytic Hydrogenation (H₂, Pd/C) | >90% | Stable to acidic and basic conditions; removed by hydrogenolysis.[2] |
| Alloc | Alloc-Cl, NaHCO₃ | 89% | Pd(PPh₃)₄, Phenylsilane | High | Cleaved under neutral conditions; orthogonal to Boc and Cbz.[1] |
| Nosyl | Ns-Cl, Pyridine | High | Thiophenol, K₂CO₃ | High | Stable to acid; cleaved by nucleophiles; allows for mild deprotection.[1] |
Patented Synthetic Routes to Spermidine
Several patents disclose methods for the synthesis of spermidine, often involving protected intermediates to ensure selectivity and improve yields.
U.S. Patent US20230219881A1 describes a process for synthesizing spermidine trihydrochloride with an overall yield of ≥68% and a purity of ≥99.5%.[3] The synthesis involves the protection of one amino group of 1,4-butanediamine with a Boc group, followed by reaction with acrylonitrile, hydrogenation, and subsequent deprotection.[3] One example in the patent cites a two-step yield of 75% for the hydrogenation and deprotection steps, resulting in spermidine trihydrochloride with a purity of 98.5%.[3]
Chinese Patent CN113735716B discloses an alternative preparation method for spermidine with a total yield ranging from 62.1% to 79.5% and a final product purity of up to 99.6%.[4] This route starts from 2-pyrrolidone and involves a mono-Boc protected spermidine intermediate.[4]
These patented methods, while not directly employing this compound, highlight the utility of Boc protection in achieving high-yield and high-purity spermidine, providing a benchmark for comparison with other synthetic strategies.
Experimental Protocols from Patent Literature
General Protocol for Boc Protection of Polyamines
This protocol is a generalized procedure based on common methodologies found in the chemical literature and relevant to the synthesis of this compound.[1]
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve spermidine in the chosen solvent (e.g., DCM).
-
Add the base (e.g., Et₃N) to the solution.
-
Add Boc₂O dropwise at 0 °C and then allow the reaction to warm to room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected spermidine.
General Protocol for Boc Deprotection
This protocol is adapted from methodologies for the deprotection of N-Boc compounds.
Materials:
-
Boc-protected spermidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected spermidine in DCM.
-
Add the acidic solution (e.g., TFA in DCM) to the mixture.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to obtain the deprotected spermidine salt.
Signaling Pathways and Experimental Workflows
This compound is a synthetic precursor to spermidine, a crucial polyamine involved in numerous cellular processes. The metabolic pathway of polyamines is tightly regulated. The diagram below illustrates the polyamine catabolism pathway, which is a key signaling pathway involving spermidine.
Caption: Polyamine Catabolism Pathway
The following diagram illustrates a general experimental workflow for the solid-phase synthesis of polyamide derivatives, a process where a selectively protected building block like this compound could be utilized.
Caption: Solid-Phase Polyamide Synthesis Workflow
References
Safety Operating Guide
Proper Disposal of N1,N4-Bis-Boc-spermidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N1,N4-Bis-Boc-spermidine, safeguarding both personnel and the environment.
This compound is a combustible liquid that requires careful handling and disposal to mitigate risks. Adherence to established safety protocols and regulatory requirements is paramount. The following procedures are based on standard laboratory safety practices and information derived from safety data sheets.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a certified respirator. |
Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility. It is crucial to prevent this chemical from entering drains or the environment due to its potential harm to aquatic life.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with incompatible waste streams.
Step 2: Preparation for Disposal
-
For disposal, the material should be dissolved or mixed with a combustible solvent. This facilitates complete combustion in an incinerator.
-
This step should be performed in a well-ventilated fume hood.
Step 3: Incineration
-
The mixture must be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
This process must be carried out by a licensed and certified chemical waste disposal company.
Step 4: Disposal of Empty Containers
-
Due to the moisture-sensitive nature of this compound, empty containers may retain hazardous residue.
-
Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate should be collected and treated as chemical waste, following the same disposal route as the original substance.
-
After thorough cleaning, the container can be disposed of according to institutional guidelines for decontaminated labware.
Regulatory Compliance
All disposal activities must be in strict accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to ensure full compliance.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling N1,N4-Bis-Boc-Spermidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling of N¹,N⁴-Bis-Boc-spermidine. The following guidelines are designed to ensure the safe use, storage, and disposal of this compound in a laboratory setting, thereby fostering a secure research environment.
Overview and Hazard Assessment
N¹,N⁴-Bis-Boc-spermidine is a chemically modified form of spermidine (B129725) where two of the amine functional groups are protected by tert-butoxycarbonyl (Boc) groups. This protection alters its reactivity and physical properties. While a comprehensive Safety Data Sheet (SDS) should always be consulted for detailed hazard information, available data indicates that this compound is a combustible liquid. It is essential to handle it with care to prevent ignition and exposure. The compound is typically supplied as a liquid or a colorless oil[1].
Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, acids, and bases[].
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is recommended when handling N¹,N⁴-Bis-Boc-spermidine.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential irritants. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. Flame-resistant lab coats are recommended when working with combustible liquids[3][4]. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect feet from spills[3][5]. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling large quantities. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of N¹,N⁴-Bis-Boc-spermidine and ensuring laboratory safety.
Handling Protocol:
-
Ventilation: Always handle N¹,N⁴-Bis-Boc-spermidine in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[4].
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition[4][6].
-
Transfers: When transferring the liquid, do so carefully to avoid splashing. For larger volumes of combustible liquids, grounding and bonding of containers may be necessary to prevent static discharge[6][7].
-
Avoid Contact: Take all necessary precautions to prevent contact with eyes, skin, and clothing.
-
Hygiene: Wash hands thoroughly after handling the chemical.
Storage Protocol:
N¹,N⁴-Bis-Boc-spermidine requires specific storage conditions to ensure its stability.
| Parameter | Specification | Rationale |
| Temperature | Store at -20°C or between 0-8°C, as recommended by the supplier[1]. | To maintain chemical stability and prevent degradation. |
| Container | Keep in a tightly sealed container. | To prevent contamination and potential reaction with atmospheric components. |
| Location | Store in a cool, dry, and well-ventilated area designated for chemical storage[6]. | To ensure a safe storage environment away from incompatible materials. |
| Refrigeration | If refrigerated, use only refrigerators approved for flammable liquid storage[6]. | Standard refrigerators have internal ignition sources that can ignite flammable vapors[6]. |
Disposal Plan
The disposal of N¹,N⁴-Bis-Boc-spermidine and any associated contaminated materials must be conducted in accordance with institutional and local regulations for chemical waste.
Disposal Protocol:
-
Waste Collection: Collect all waste, including unused N¹,N⁴-Bis-Boc-spermidine, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Management: The waste container should be made of a compatible material, kept securely closed when not in use, and stored in a designated satellite accumulation area.
-
Regulatory Compliance: Do not dispose of N¹,N⁴-Bis-Boc-spermidine down the drain or in regular trash. All chemical waste must be disposed of through the institution's official chemical waste program[3].
Visual Workflow Guides
The following diagrams illustrate the standard operational and disposal workflows for handling N¹,N⁴-Bis-Boc-spermidine.
References
- 1. chemimpex.com [chemimpex.com]
- 3. cmu.edu [cmu.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 7. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
